molecular formula C6H10N2 B6164753 1-ETHYL-4-METHYL-1H-PYRAZOLE CAS No. 138948-41-1

1-ETHYL-4-METHYL-1H-PYRAZOLE

Cat. No.: B6164753
CAS No.: 138948-41-1
M. Wt: 110.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ETHYL-4-METHYL-1H-PYRAZOLE is a useful research compound. Its molecular formula is C6H10N2 and its molecular weight is 110.2. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

138948-41-1

Molecular Formula

C6H10N2

Molecular Weight

110.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Characterization of 1-Ethyl-4-Methyl-1H-Pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a well-established pharmacophore found in a wide array of FDA-approved drugs, exhibiting diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets. Understanding the spectroscopic signature of these substituted pyrazoles is paramount for unambiguous structure elucidation, reaction monitoring, and the rational design of novel therapeutic agents.

Molecular Structure and Isomerism

The primary structure of 1-ethyl-4-methyl-1H-pyrazole consists of a pyrazole ring substituted with an ethyl group at the N1 position and a methyl group at the C4 position. It is crucial to differentiate this isomer from other potential regioisomers, such as 1-ethyl-3-methyl-1H-pyrazole or 1-ethyl-5-methyl-1H-pyrazole, as the substitution pattern significantly influences the spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Based on data from analogous substituted pyrazoles, we can predict the ¹H and ¹³C NMR spectra of this compound with a high degree of confidence.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the methyl group, and the pyrazole ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-3~7.3 - 7.5Singlet-1H
H-5~7.2 - 7.4Singlet-1H
N-CH₂~4.0 - 4.2Quartet~7.32H
C4-CH₃~2.0 - 2.2Singlet-3H
N-CH₂-CH₃~1.4 - 1.6Triplet~7.33H

Interpretation and Rationale:

  • Pyrazole Ring Protons (H-3 and H-5): The two protons on the pyrazole ring are expected to appear as distinct singlets in the aromatic region of the spectrum. Their chemical shifts are influenced by the electronic environment of the ring.

  • N-Ethyl Group: The methylene protons (-CH₂-) adjacent to the nitrogen atom will be deshielded and appear as a quartet due to coupling with the three protons of the methyl group. The terminal methyl protons (-CH₃) will appear as a triplet.

  • C4-Methyl Group: The protons of the methyl group at the C4 position are expected to appear as a sharp singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-3~138 - 140
C-4~110 - 112
C-5~128 - 130
N-CH₂~48 - 50
C4-CH₃~9 - 11
N-CH₂-CH₃~15 - 17

Interpretation and Rationale:

  • Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are characteristic of aromatic heterocyclic systems. The carbon bearing the methyl group (C-4) is expected to be the most shielded.

  • N-Ethyl and C4-Methyl Carbons: The signals for the ethyl and methyl carbons will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationIntensity
3100 - 3150C-H stretch (aromatic)Medium
2850 - 3000C-H stretch (aliphatic)Medium-Strong
1500 - 1600C=N and C=C stretch (pyrazole ring)Medium-Strong
1400 - 1480C-H bend (aliphatic)Medium
1000 - 1300C-N stretchMedium

Interpretation:

The spectrum will be dominated by C-H stretching vibrations from both the aromatic pyrazole ring and the aliphatic ethyl and methyl groups. The characteristic ring stretching vibrations of the pyrazole core are also expected to be prominent.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular formula of this compound is C₆H₁₀N₂. The expected molecular ion peak will be at an m/z (mass-to-charge ratio) of 110.08.

  • Major Fragmentation Pathways:

    • Loss of a methyl group (-CH₃) from the ethyl substituent, resulting in a fragment at m/z 95.

    • Loss of an ethyl group (-C₂H₅), leading to a fragment at m/z 81.

    • Cleavage of the pyrazole ring can lead to various smaller fragments.

The relative abundances of these fragments will be dependent on the ionization energy used.

Experimental Protocols

To obtain the spectroscopic data discussed, the following standardized protocols are recommended.

NMR Spectroscopy

A detailed workflow for acquiring high-quality NMR spectra.

Caption: A generalized workflow for NMR sample preparation, data acquisition, processing, and analysis.

IR Spectroscopy

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-Ethyl-4-Methyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-4-methyl-1H-pyrazole is a substituted pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry. While direct, comprehensive studies on the specific mechanism of action for this particular molecule are not extensively published, the broader pyrazole class exhibits a wide array of pharmacological activities. This guide synthesizes the known biological activities of structurally related pyrazole derivatives to propose putative mechanisms of action for this compound and provides a detailed framework of experimental protocols to rigorously investigate these hypotheses. The core focus is on establishing a self-validating system of inquiry for researchers to elucidate the molecule's biological targets and downstream signaling effects.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is a well-established pharmacophore present in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2][3][4] Marketed pharmaceuticals containing the pyrazole core target a diverse range of clinical disorders, from non-small cell lung cancer to rheumatoid arthritis.[5]

The versatility of the pyrazole ring allows for substitutions at various positions, which significantly influences the compound's physicochemical properties and biological activity.[6] Molecules derived from pyrazole scaffolds are known to interact with a variety of biological targets.[1] The specific mechanism of action is therefore highly dependent on the final structure of the molecule. Given the substitutions on this compound, several potential mechanisms can be hypothesized based on the activities of analogous compounds.

Hypothesized Mechanisms of Action

Based on the established pharmacology of the pyrazole class, we can propose several plausible mechanisms of action for this compound. These hypotheses provide a foundation for experimental investigation.

Kinase Inhibition

Many kinase inhibitors feature a substituted pyrazole core.[1] These small molecules typically compete with ATP for binding to the kinase active site, thereby inhibiting the phosphorylation of substrate proteins and disrupting downstream signaling pathways. Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a crucial class of oncology drugs.[7] The ethyl and methyl substitutions on the pyrazole ring could facilitate hydrophobic interactions within a kinase ATP-binding pocket.

  • Plausible Signaling Pathway: Inhibition of a protein kinase (e.g., a receptor tyrosine kinase like EGFR or a cytoplasmic kinase like a MAP kinase) would block a phosphorylation cascade, ultimately affecting cell proliferation, survival, or differentiation.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylates ADP ADP RTK->ADP pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream Gene Gene Expression Downstream->Gene Cell_Response Cellular Response (e.g., Apoptosis, Reduced Proliferation) Gene->Cell_Response Alters Molecule 1-Ethyl-4-methyl -1H-pyrazole Molecule->RTK Inhibits ATP ATP ATP->RTK Binds Experimental_Workflow A Tier 1: Phenotypic Screening (e.g., Cell Viability, Anti-inflammatory Assays) B Tier 2: Broad Target Class Screening (e.g., Kinase Panel, GPCR Panel) A->B Identifies general activity C Tier 3: Specific Target Identification (e.g., Affinity Chromatography, Proteomics) B->C Narrows down target family D Tier 4: Target Validation & Mechanistic Studies (e.g., Enzyme Kinetics, Cellular Thermal Shift Assay) C->D Pinpoints specific protein target(s) E Tier 5: In Vivo Model Confirmation D->E Confirms cellular engagement & mechanism

Caption: A tiered experimental workflow for mechanism of action elucidation.

Detailed Experimental Protocols

The following protocols are designed to test the hypothesized mechanisms of action.

Protocol: Kinase Inhibition Profiling

This protocol describes a high-throughput screen to assess the inhibitory activity of this compound against a broad panel of human kinases.

Objective: To identify potential kinase targets.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a dilution series in an appropriate assay buffer.

  • Kinase Assay (Example using a generic luminescence-based assay):

    • Dispense 5 µL of recombinant kinase solution into the wells of a 384-well plate.

    • Add 2 µL of the test compound at various concentrations (e.g., ranging from 10 µM to 1 nM) or vehicle control (DMSO).

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the specific peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of a detection reagent that quantifies the amount of ATP remaining in the well (luminescence is inversely proportional to kinase activity).

    • Incubate for 60 minutes at room temperature.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Determine the IC50 value (the concentration of compound that inhibits 50% of kinase activity) using a non-linear regression curve fit.

Data Presentation:

Kinase TargetIC50 (µM) of this compound
EGFRExperimental Value
MAPK1Experimental Value
CDK2Experimental Value
... (Panel)...
Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify direct target engagement within a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Objective: To confirm that this compound directly binds to a candidate protein in intact cells.

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with either the test compound at a specific concentration (e.g., 10x the IC50 from an in vitro assay) or vehicle control for 1 hour.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a lysis buffer.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Cool the samples at room temperature for 3 minutes.

  • Protein Separation:

    • Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other quantitative proteomics methods.

  • Data Analysis:

    • Generate a "melting curve" by plotting the percentage of soluble target protein against the temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to higher temperatures in the compound-treated sample indicates target stabilization and therefore direct binding.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be definitively elucidated, its chemical structure, rooted in the pharmacologically privileged pyrazole scaffold, suggests several plausible biological activities, most notably kinase inhibition. The experimental framework and detailed protocols provided in this guide offer a robust, self-validating pathway for researchers to systematically investigate these hypotheses. Through a tiered approach of phenotypic screening, target identification, and biophysical validation, the scientific community can uncover the therapeutic potential and molecular intricacies of this compound. Future work should focus on executing these protocols, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity, and ultimately, validation in preclinical in vivo models.

References

  • Asundaria, A. S., & Patel, D. R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(1), 84-93. [Link]

  • Kumar, V., & Sharma, P. (2017). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 8(4), 4722-4734. [Link]

  • Rojas, J., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-14. [Link]

  • Paez, A., et al. (2004). Effects of 4-methylpyrazole on ethanol neurobehavioral toxicity in CD-1 mice. Academic Emergency Medicine, 11(7), 735-740. [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. [Link]

  • Wang, L., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. RSC Medicinal Chemistry, 13(6), 725-736. [Link]

  • Li, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1845-1865. [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • The Journal of Organic Chemistry. (n.d.). Ahead of Print. [Link]

  • Kumar, P. B. R., et al. (2011). Synthesis of Some Novel 1-H Pyrazole Derivatives and Their Antibacterial Activity Studies. RASĀYAN Journal of Chemistry, 4(2), 400-404. [Link]

  • Dong, W., et al. (2012). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o159. [Link]

  • Baud, F. J., et al. (1998). Ethylene Glycol Poisoning in a Child Treated With 4-Methylpyrazole. Pediatrics, 102(3), e31. [Link]

Sources

The Pyrazole Scaffold: A Technical Guide to Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—stands as a "privileged scaffold" in modern medicinal chemistry.[1][2][3][4] From its serendipitous discovery in the late 19th century to its dominance in contemporary oncology and immunology, the pyrazole moiety has evolved from a simple analgesic core to a critical hinge-binding motif in kinase inhibitors. This guide provides a technical analysis of substituted pyrazoles, detailing their synthetic challenges (specifically regiocontrol), historical trajectory, and validated experimental protocols for their construction.

Part 1: Historical Genesis & The Knorr Legacy[5]

The Serendipitous Discovery (1883)

The history of pyrazoles begins not with a targeted search for drugs, but with a structural misidentification. In 1883, Ludwig Knorr at the University of Erlangen attempted to synthesize quinoline derivatives by reacting ethyl acetoacetate with phenylhydrazine.

Instead of the expected quinoline, Knorr isolated a crystalline solid. Through rigorous chemical analysis, he correctly identified the structure as 1-phenyl-3-methyl-5-pyrazolone . This reaction, now known as the Knorr Pyrazole Synthesis , remains the foundational method for constructing this heterocycle.

The First Synthetic Analgesic

Knorr methylated his pyrazolone to produce Antipyrine (Phenazone) in 1884.

  • Significance: Antipyrine was the first synthetic analgesic-antipyretic, breaking the monopoly of natural products like quinine and salicylic acid.

  • Mechanism: It functions by inhibiting cyclooxygenase (COX) enzymes, though this mechanism was not elucidated until nearly a century later.

  • Evolution: Antipyrine led to Aminopyrine and eventually Phenylbutazone (1949), a potent NSAID whose toxicity profile drove the search for safer, more selective pyrazoles, culminating in the COX-2 inhibitors of the 1990s.

Part 2: Synthetic Evolution & Regiocontrol

The fundamental challenge in pyrazole synthesis is regioselectivity . In the classical Knorr synthesis involving a monosubstituted hydrazine (


) and a non-symmetric 1,3-diketone (

), two isomers are possible: the 1,3,5-substituted and the 1,3,4-substituted products.
The Regioselectivity Problem

The product ratio is dictated by the competing nucleophilicity of the hydrazine nitrogens and the electrophilicity of the diketone carbonyls.

  • Hydrazine Dynamics: The terminal nitrogen (

    
    ) is generally more nucleophilic than the substituted nitrogen (
    
    
    
    ).
  • Carbonyl Reactivity: Steric bulk and electronic effects (e.g., electron-withdrawing

    
     groups) determine which carbonyl is attacked first.
    
Modern Solutions
  • Fluorinated Directing Groups: In the synthesis of Celecoxib , the trifluoromethyl (

    
    ) group on the 1,3-diketone renders the adjacent carbonyl highly electrophilic (via induction) but also forms a stable hydrate in solution. The hydrazine attacks the less hindered/hydrated carbonyl first, driving regioselectivity.
    
  • Cross-Coupling: Avoiding the condensation ambiguity entirely by synthesizing a halogenated pyrazole core and using Suzuki-Miyaura or Buchwald-Hartwig couplings to install substituents.

Part 3: Pharmacological Renaissance

The COX-2 Revolution

The 1990s saw the design of "super-aspirins"—selective COX-2 inhibitors. The pyrazole ring provided the perfect rigid template to orient bulky sulfonamide groups into the COX-2 secondary pocket (a feature absent in COX-1).

  • Key Drug: Celecoxib (Celebrex).

  • Structural Logic: The 1,5-diaryl substitution pattern is critical. The

    
     group provides metabolic stability and lipophilicity.
    
The Kinase Era (Hinge Binders)

In the 21st century, pyrazoles became ubiquitous in kinase inhibitors.

  • Mechanism: The pyrazole nitrogens often act as a donor-acceptor pair, mimicking the adenine ring of ATP to form hydrogen bonds with the kinase hinge region.

  • Examples:

    • Crizotinib (ALK/ROS1 inhibitor): Uses a pyrazole fused ring system.

    • Ruxolitinib (JAK1/2 inhibitor): A pyrazolo[4,3-d]pyrimidine.

    • Ibrutinib (BTK inhibitor): A pyrazolo[3,4-d]pyrimidine.

Part 4: Technical Protocols

Protocol A: Regioselective Synthesis of Celecoxib

A self-validating protocol for the condensation of a fluorinated diketone with a hydrazine.

Reaction Overview:



Materials:

  • 4-Hydrazinylbenzenesulfonamide hydrochloride (1.0 eq)

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.05 eq)

  • Ethanol (Absolute, 10 mL/g of substrate)

  • Catalytic HCl (optional, for rate acceleration)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.05 eq) in absolute ethanol.

  • Addition: Add 4-hydrazinylbenzenesulfonamide hydrochloride (1.0 eq) in a single portion.

    • Note: If using the free base hydrazine, reaction rates may be slower; the HCl salt catalyzes the dehydration steps.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (30% EtOAc/Hexanes). The starting diketone spot should disappear.

  • Workup: Cool the reaction mixture to room temperature. A precipitate often forms.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Concentrate the solvent to 20% volume under reduced pressure, then add cold water to induce crystallization.

  • Purification: Recrystallize the crude solid from a mixture of Ethyl Acetate/Heptane (1:4).

  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic pyrazole singlet proton around

      
       7.0–7.2 ppm.
      
    • 19F NMR: Verify the

      
       signal (approx -60 ppm) to ensure the group is intact.
      
    • Regioisomer Check: The 1,5-diaryl isomer (Celecoxib) is thermodynamically favored. NOE (Nuclear Overhauser Effect) experiments can confirm the spatial proximity of the tolyl ring to the sulfonamide phenyl ring if ambiguity exists.

Part 5: Data & Visualization

Comparative Analysis of Key Pyrazole Drugs
Drug NameTargetIndicationPyrazole RoleYear Approved
Antipyrine COX-1/2 (Non-selective)Analgesia (Obsolete)Core scaffold1884
Phenylbutazone COX-1/2Rheumatoid ArthritisCore scaffold (Pyrazolidine)1949
Celecoxib COX-2 (Selective)Inflammation/PainRigid scaffold for selectivity1998
Rimonabant CB1 ReceptorObesity (Withdrawn)Antagonist core2006
Crizotinib ALK/ROS1 KinaseNSCLC (Lung Cancer)Hinge binder2011
Ruxolitinib JAK1/2 KinaseMyelofibrosisATP mimetic (Fused system)2011
Ibrutinib BTK KinaseMantle Cell LymphomaATP mimetic (Fused system)2013
Visualization: The Knorr Mechanism & Regioselectivity

The following diagram illustrates the mechanistic pathway of the Knorr synthesis, highlighting the critical dehydration steps that determine the final structure.

KnorrMechanism cluster_regio Regioselectivity Factors Reactants 1,3-Diketone + Hydrazine Hydrazone Intermediate Hydrazone Reactants->Hydrazone Nucleophilic Attack (Regio-determining step) Cyclization Intramolecular Cyclization Hydrazone->Cyclization Acid Catalysis Carbinolamine 5-Hydroxy-2-pyrazoline (Carbinolamine) Cyclization->Carbinolamine Dehydration Dehydration (-H2O) Carbinolamine->Dehydration Product Substituted Pyrazole Dehydration->Product Aromatization Factor1 Steric Bulk of R-Groups Factor1->Reactants Factor2 Electronic Bias (e.g., CF3)

Caption: Mechanistic flow of the Knorr Pyrazole Synthesis. The initial nucleophilic attack is the rate-limiting and regio-determining step, heavily influenced by the steric and electronic nature of the


-diketone substituents.
Visualization: The Inflammatory Cascade (COX-2 Pathway)

This diagram details the biological pathway intercepted by pyrazole-based NSAIDs like Celecoxib.

COXPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis by PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Induced by Cytokines PGs_Good Prostaglandins (Gastric Protection, Hemostasis) COX1->PGs_Good PGs_Bad Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Bad Celecoxib Celecoxib (Pyrazole Inhibitor) Celecoxib->COX2 Selective Inhibition

Caption: The Arachidonic Acid Cascade. Celecoxib selectively inhibits COX-2, blocking inflammatory prostaglandins while sparing COX-1 mediated gastric protection.

References

  • Knorr, L. (1883).[1][4][5] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. Link

  • Bruneau, P., & Delvare, C. (2006). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles. Tetrahedron Letters. Link

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. Link

  • Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles and Isoxazoles: The Case of Trifluoromethyl-Containing Building Blocks. The Journal of Organic Chemistry. Link

  • Garg, P. K., et al. (2010). Synthesis and Structure-Activity Relationship of Pyrazole Derivatives as Kinase Inhibitors. European Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Notes & Protocols: 1-Ethyl-4-methyl-1H-pyrazole as a Versatile N-Donor Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Pyrazole Ligands in Homogeneous Catalysis

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the development of robust and efficient catalytic systems is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, stand as a cornerstone for the formation of carbon-carbon bonds. The efficacy of these transformations is critically dependent on the nature of the ligand coordinating to the palladium center. Pyrazole-based ligands have emerged as a significant class of N-donor ligands, offering a unique combination of thermal stability, tunable steric and electronic properties, and ease of synthesis.[1][2]

The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, coordinates to metal centers primarily through its pyridine-type nitrogen (N2). The substituents on the pyrazole ring can be systematically varied to fine-tune the catalytic activity of the resulting metal complex.[1] This guide focuses on 1-ethyl-4-methyl-1H-pyrazole , a simple yet effective pyrazole derivative, and provides a comprehensive overview of its synthesis, its incorporation into a palladium pre-catalyst, and its application in the Suzuki-Miyaura cross-coupling reaction.

The rationale for selecting this compound lies in its balanced electronic and steric profile. The N-ethyl group enhances solubility and provides moderate steric bulk, while the C4-methyl group subtly influences the electronic properties of the ring. These features contribute to the stability and catalytic turnover of the corresponding palladium complex, making it a valuable tool for researchers in drug discovery and process development.

Part 1: Synthesis of this compound Ligand

The synthesis of N-alkylated pyrazoles is a well-established transformation. The protocol described here is an adaptation of standard N-alkylation procedures for pyrazoles, involving the deprotonation of the pyrazole N-H with a suitable base followed by quenching with an electrophilic ethylating agent.

Principle of the Reaction

The N-H proton of 4-methylpyrazole is weakly acidic and can be removed by a strong base like sodium hydride (NaH) to form a sodium pyrazolide salt. This highly nucleophilic anion then readily attacks an ethyl halide, such as ethyl iodide, in an SN2 reaction to yield the desired N-ethylated product. The choice of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is crucial for solvating the pyrazolide anion and facilitating the reaction.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
4-Methylpyrazole98%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly reactive, handle with care under inert atmosphere.
Ethyl Iodide (C₂H₅I)99%Sigma-AldrichLight-sensitive, store in a dark bottle.
Anhydrous Dimethylformamide (DMF)≥99.8%Sigma-AldrichUse a dry solvent from a sealed bottle.
Diethyl Ether (Et₂O)AnhydrousFisher ScientificFor extraction.
Saturated aq. NH₄ClFor quenching.
Brine (Saturated aq. NaCl)For washing.
Anhydrous Magnesium Sulfate (MgSO₄)For drying.

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to a nitrogen or argon gas line. Maintain a positive pressure of inert gas throughout the reaction.

  • Dispensing Sodium Hydride: In the flask, carefully weigh 667 mg (16.7 mmol, 1.2 eq) of sodium hydride (60% dispersion).

  • Solvent Addition: Add 20 mL of anhydrous DMF via syringe.

  • Addition of 4-Methylpyrazole: Dissolve 1.15 g (13.9 mmol, 1.0 eq) of 4-methylpyrazole in 5 mL of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C (ice bath).

    • Expert Insight: The slow addition at 0 °C helps to control the initial exothermic reaction and hydrogen gas evolution.

  • Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The cessation of gas evolution and the formation of a homogenous solution indicate the complete formation of the sodium salt.

  • Addition of Ethyl Iodide: Cool the reaction mixture back to 0 °C. Slowly add 1.2 mL (15.3 mmol, 1.1 eq) of ethyl iodide dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).

  • Work-up: a. Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution at 0 °C. b. Transfer the mixture to a separatory funnel and add 50 mL of deionized water and 50 mL of diethyl ether. c. Separate the layers. Extract the aqueous layer two more times with 25 mL of diethyl ether. d. Combine the organic layers and wash with 30 mL of brine. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) to afford this compound as a colorless oil.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Preparation of a Palladium(II) Pre-catalyst

To be used in catalysis, the pyrazole ligand is typically complexed with a palladium source to form a pre-catalyst. A common and convenient method is to react the ligand with a labile palladium(II) precursor, such as bis(acetonitrile)palladium(II) chloride, [PdCl₂(MeCN)₂].[3][4]

Experimental Protocol: Synthesis of Dichloro-bis(this compound)palladium(II)

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compoundSynthesized as above
Bis(acetonitrile)palladium(II) chloride98%Strem ChemicalsAir and moisture sensitive.
Methanol (MeOH)AnhydrousSigma-Aldrich

Procedure:

  • Dissolution of Palladium Precursor: In a clean, dry Schlenk flask under an inert atmosphere, dissolve 100 mg (0.386 mmol) of [PdCl₂(MeCN)₂] in 10 mL of anhydrous methanol. This will form a clear orange solution.

  • Addition of Ligand: In a separate vial, dissolve 85 mg (0.772 mmol, 2.0 eq) of this compound in 2 mL of anhydrous methanol.

  • Complexation: Add the ligand solution dropwise to the stirred palladium solution at room temperature. A yellow precipitate should form almost immediately.[3]

  • Reaction Completion: Stir the resulting suspension at room temperature for 2 hours to ensure complete reaction.

  • Isolation of the Complex: a. Isolate the yellow solid by filtration using a Büchner funnel. b. Wash the solid with two small portions of cold methanol (2 x 3 mL). c. Dry the complex under vacuum to a constant weight.

Self-Validation: The resulting complex, [PdCl₂(C₆H₁₀N₂)₂], can be characterized by elemental analysis, IR spectroscopy, and ¹H NMR.

Part 3: Application in Suzuki-Miyaura Cross-Coupling

This section provides a detailed protocol for a model Suzuki-Miyaura reaction between 4-bromoanisole and phenylboronic acid, a common transformation in medicinal chemistry. The in-situ generation of the active Pd(0) catalyst from the synthesized pyrazole-palladium(II) pre-catalyst is a key feature of this protocol.

Catalytic Cycle Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5] The pyrazole ligand plays a crucial role in stabilizing the palladium center throughout this cycle, influencing the rates of these elementary steps and preventing the precipitation of palladium black.

Experimental Workflow Diagram

G cluster_prep Pre-Catalyst Synthesis cluster_reaction Catalytic Reaction Ligand_Synth Synthesis of This compound Complex_Synth Synthesis of [PdCl2(L)2] Pre-catalyst Ligand_Synth->Complex_Synth Setup Reaction Setup: Ar-Br, Ar'-B(OH)2, Base, Pre-catalyst, Solvent Complex_Synth->Setup Add to reaction Heating Heating & Stirring (e.g., 100 °C, 4h) Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Analysis Yield & Purity (NMR, GC-MS) Purification->Analysis

Caption: Workflow from ligand synthesis to catalytic application.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
[PdCl₂(C₆H₁₀N₂)₂]Synthesized as abovePre-catalyst
4-Bromoanisole99%Sigma-AldrichAryl halide
Phenylboronic Acid≥97%Sigma-AldrichCoupling partner
Potassium Carbonate (K₂CO₃)AnhydrousFisher ScientificBase
1,4-DioxaneAnhydrousSigma-AldrichSolvent
Deionized WaterCo-solvent

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add:

    • 4-Bromoanisole (187 mg, 1.0 mmol, 1.0 eq)

    • Phenylboronic acid (146 mg, 1.2 mmol, 1.2 eq)

    • Potassium carbonate (415 mg, 3.0 mmol, 3.0 eq)

    • [PdCl₂(C₆H₁₀N₂)₂] pre-catalyst (4.0 mg, 0.01 mmol, 1 mol%)

  • Atmosphere Exchange: Seal the tube with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add 4 mL of 1,4-dioxane and 1 mL of deionized water via syringe.

    • Expert Insight: The use of an aqueous solvent system is common and often beneficial for the transmetalation step.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with 20 mL of ethyl acetate and 20 mL of water. c. Transfer to a separatory funnel and separate the layers. d. Extract the aqueous layer with ethyl acetate (2 x 15 mL). e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to yield 4-methoxybiphenyl.

Expected Results & Data Summary

The catalytic system is expected to provide good to excellent yield of the coupled product. The performance can be summarized as follows:

EntryAryl HalideBoronic AcidCatalyst Loading (mol%)Yield (%)
14-BromoanisolePhenylboronic acid1.0>90
21-Bromo-4-fluorobenzenePhenylboronic acid1.0>85
34-Bromoanisole4-Tolylboronic acid1.0>90

Note: Yields are illustrative and based on typical performance of similar pyrazole-ligated palladium catalysts.[1][6]

Catalytic Cycle Diagram

Suzuki_Mechanism Pd(0)L2 Pd(0)L₂ Pd(II)Complex Ar-Pd(II)-X L₂ Pd(0)L2->Pd(II)Complex Oxidative Addition (Ar-X) ArPdAr_Complex Ar-Pd(II)-Ar' L₂ Pd(II)Complex->ArPdAr_Complex Transmetalation (Ar'B(OH)₂) ArPdAr_Complex->Pd(0)L2 Reductive Elimination Product Ar-Ar' ArPdAr_Complex->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

  • Hu, T.J., Chen, S., Sun, H.Y., et al. (2016). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica, 8(19), 32-37.
  • Jadav, J. et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Unknown Authors. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry, 4(2), 335-338.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Gonet, M., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(17), 7646-7660. Available at: [Link]

  • Gonet, M., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Request PDF on ResearchGate. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. Available at: [Link]

  • García-Alvarez, R., et al. (2015). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 20(4), 5638-5651. Available at: [Link]

  • Kumar, A., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. Available at: [Link]

  • Chang, C.-Y., et al. (2016). Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. RSC Advances, 6(96), 93901-93908. Available at: [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Available at: [Link]

  • Shi, S., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters, 19(12), 3195-3198. Available at: [Link]

  • Barra, C.V., et al. (2011). New palladium(II) complexes with pyrazole ligands. Journal of Coordination Chemistry, 64(3), 483-492. Available at: [Link]

  • Budzisz, E., et al. (2010). New palladium(II) complexes bearing pyrazole-based Schiff base ligands: synthesis, characterization and cytotoxicity. European Journal of Medicinal Chemistry, 45(2), 471-475. Available at: [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. Available at: [Link]

  • Colacot, T.J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(19), 15347-15425. Available at: [Link]

  • Barra, C.V., et al. (2011). New palladium(II) complexes with pyrazole ligands. ResearchGate. Available at: [Link]

  • Nishikawa, H., et al. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 11(11), 1369. Available at: [Link]

  • Ojea, A.A., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances, 8(25), 13739-13748. Available at: [Link]

  • Zhang, G., et al. (2023). A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. Organic & Biomolecular Chemistry, 21(43), 8740-8745. Available at: [Link]

  • Saha, N., et al. (2000). Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Journal of the Indian Chemical Society, 77, 481-483.
  • Request PDF. (n.d.). Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. Available at: [Link]

Sources

Application Notes and Protocols for the N-alkylation of 4-Methylpyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-alkylation of pyrazole scaffolds is a fundamental transformation in synthetic organic chemistry, pivotal to the development of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive technical overview and detailed experimental protocols for the N-alkylation of 4-methylpyrazole. We delve into the mechanistic underpinnings of this reaction, explore various synthetic strategies to control regioselectivity, and present a validated, step-by-step protocol for a representative alkylation reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage N-alkylated pyrazole cores in their research endeavors.

Introduction: The Significance of N-Alkylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with N-alkylated derivatives demonstrating a broad spectrum of biological activities, including anti-infective, anti-oxidant, anti-dementia, and anti-tumor properties.[2] 4-Methylpyrazole, also known as fomepizole, is itself a clinically used medication for treating methanol and ethylene glycol poisoning by inhibiting alcohol dehydrogenase.[3][4][5] The introduction of an alkyl group onto one of the nitrogen atoms of the pyrazole ring significantly modulates the compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. This structural modification is a key strategy in drug discovery for optimizing lead compounds into clinical candidates.[1]

The primary challenge in the N-alkylation of unsymmetrical pyrazoles, such as 4-methylpyrazole, is the control of regioselectivity. Alkylation can occur at either the N1 or N2 position, leading to the formation of two constitutional isomers. The specific isomer produced is critical as it profoundly influences the molecule's three-dimensional structure and its interaction with biological targets.[1] Therefore, the development of robust and regioselective alkylation protocols is of paramount importance.

Mechanistic Considerations in Pyrazole N-Alkylation

The most common method for N-alkylation of pyrazoles involves the deprotonation of the pyrazole nitrogen by a base, followed by nucleophilic attack of the resulting pyrazolate anion on an alkylating agent, typically an alkyl halide.[2] This process is generally considered to be an SN2 reaction.

The regiochemical outcome of the alkylation is influenced by a delicate interplay of steric and electronic factors, as well as the reaction conditions employed.[6]

  • Steric Effects: In many cases, the alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[7]

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly impact the regioselectivity. For instance, the use of non-coordinating bases may favor one isomer, while coordinating metallic bases can direct the alkylation to the other nitrogen.[8]

Alternative methods for N-alkylation have also been developed to overcome the limitations of traditional approaches, such as those requiring strong bases or high temperatures. These include acid-catalyzed reactions with trichloroacetimidates and phase-transfer catalysis.[7][9]

Experimental Protocol: N-Benzylation of 4-Methylpyrazole

This section provides a detailed, step-by-step protocol for the N-benzylation of 4-methylpyrazole using benzyl bromide under basic conditions. This method is a representative example of a widely used procedure for the N-alkylation of pyrazoles.

Materials and Equipment

Reagents:

  • 4-Methylpyrazole (C₄H₆N₂)

  • Benzyl bromide (C₇H₇Br)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Reaction Setup and Procedure

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification and Analysis A 1. Add 4-methylpyrazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) to a round-bottom flask. B 2. Add anhydrous DMF to dissolve the solids. A->B C 3. Add benzyl bromide (1.1 eq) dropwise at room temperature. B->C D 4. Heat the reaction mixture to 60 °C and stir for 4-6 hours. C->D E 5. Monitor the reaction progress by TLC. D->E F 6. Cool the reaction mixture to room temperature. E->F Reaction Complete G 7. Pour the mixture into water and extract with ethyl acetate (3x). F->G H 8. Combine organic layers and wash with brine. G->H I 9. Dry the organic layer over anhydrous MgSO₄. H->I J 10. Filter and concentrate the solvent under reduced pressure. I->J K 11. Purify the crude product by column chromatography. J->K L 12. Characterize the product by NMR and MS. K->L

Caption: Experimental workflow for the N-benzylation of 4-methylpyrazole.

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-methylpyrazole (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask (approximately 5-10 mL per gram of 4-methylpyrazole). Stir the suspension at room temperature until the solids are well-dispersed.

  • Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture dropwise using a syringe.

  • Heat the reaction mixture to 60 °C using a heating mantle or oil bath and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-methylpyrazole) is consumed (typically 4-6 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with brine (2 x 20 mL) to remove any remaining DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired N-benzylated 4-methylpyrazole.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Summary of N-Alkylation Conditions for 4-Methylpyrazole

The choice of reaction conditions can be tailored to the specific alkylating agent and desired outcome. The following table summarizes various conditions reported for the N-alkylation of pyrazoles, which can be adapted for 4-methylpyrazole.

Alkylating AgentBaseSolventCatalystTemperature (°C)Yield (%)Reference
Alkyl HalidesK₂CO₃DMFNoneRoom Temp - 80Good to Excellent[10]
Alkyl HalidesNaHDMFNone0 - Room TempGood to Excellent[11]
Alkyl HalidesCs₂CO₃AcetonitrileNoneRefluxHigh[12]
TrichloroacetimidatesCSA1,2-DCEBrønsted AcidRefluxGood[2][7]
Alkyl HalidesNaOH (aq)TolueneTBAB (PTC)Room TempHigh[9][13]

Abbreviations: DMF: N,N-Dimethylformamide; CSA: Camphorsulfonic acid; 1,2-DCE: 1,2-Dichloroethane; TBAB: Tetrabutylammonium bromide; PTC: Phase-Transfer Catalyst.

General Reaction Mechanism

The N-alkylation of 4-methylpyrazole under basic conditions proceeds through a two-step mechanism: deprotonation followed by nucleophilic substitution.

Caption: General mechanism for the base-mediated N-alkylation of 4-methylpyrazole.

Conclusion

The N-alkylation of 4-methylpyrazole is a versatile and essential reaction for the synthesis of a wide array of biologically active compounds. By carefully selecting the reaction conditions, including the base, solvent, and alkylating agent, researchers can effectively control the regioselectivity and achieve high yields of the desired N-alkylated products. The protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists engaged in the design and synthesis of novel pyrazole-based molecules.

References

  • Sánchez-Migallón, A., et al. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 20(18), 2849-2853. [Link]

  • Fabad Journal of Pharmaceutical Sciences. (2010). N-Alkylation of Some Imidazopyridines. [Link]

  • Bio-protocol. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Google Patents. (1996).
  • Wikipedia. (2024). Fomepizole. [Link]

  • Dr.Oracle. (2025). What is the mechanism of Fomepizole (4-methylpyrazole) in treating ethylene glycol poisoning?. [Link]

  • MDPI. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Google Patents. (2006).
  • PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

  • MDPI. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • PubMed. (1990). 4-Methylpyrazole: a controlled study of safety in healthy human subjects after single, ascending doses. [Link]

  • ChemistryViews. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of substituted N-heterocycles by N-alkylation. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2023). Phase Transfer Catalysis. [Link]

  • Synlett. (2010). Regioselective N-Alkylation of an Activated Pyrazole. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (2000). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. [Link]

  • PubMed. (1991). Effects of 4-methylpyrazole, methanol/ethylene glycol antidote, in healthy humans. [Link]

Sources

Application Note: 1-Ethyl-4-methyl-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Blocked" Pyrazole Strategy

In modern drug discovery, the pyrazole ring is a "privileged scaffold," appearing in blockbuster drugs like Celecoxib (COX-2 inhibitor), Sildenafil (PDE5 inhibitor), and Crizotinib (ALK inhibitor). However, a recurring challenge in pyrazole chemistry is regioselectivity during functionalization.[1] Unsubstituted pyrazoles often yield mixtures of C-3, C-4, and C-5 isomers during electrophilic substitution or metal-catalyzed cross-coupling.

1-Ethyl-4-methyl-1H-pyrazole (1-E-4-MP) serves as a strategic "regio-locked" building block. The methyl group at the C-4 position performs two critical functions:

  • Synthetic Blocking: It physically occupies the nucleophilic C-4 site, forcing subsequent functionalization (e.g., C-H activation, lithiation) to occur exclusively at the C-5 position .

  • Pharmacological Anchoring: In kinase inhibitors, the C-4 methyl often fills small hydrophobic sub-pockets (e.g., the gatekeeper region), improving potency compared to the unsubstituted analogue.

Physicochemical Profile
PropertyValue (Approx.)Significance
Molecular Weight 110.16 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP ~1.2Optimal lipophilicity for lead-like space.
H-Bond Donors 0Improved membrane permeability.
H-Bond Acceptors 1 (N-2)Critical interaction point for hinge binding in kinases.
Topological Polar Surface Area ~17.8 ŲHigh blood-brain barrier (BBB) penetration potential.

Synthetic Utility & Applications

Application A: Regioselective C-5 C–H Arylation

Context: The most powerful application of 1-E-4-MP is in Direct Arylation . Traditional cross-coupling requires pre-functionalized halides (e.g., 5-bromo-1-ethyl-4-methylpyrazole). However, modern C–H activation protocols allow direct coupling of 1-E-4-MP with aryl halides. Because C-4 is blocked by the methyl group, the reaction is highly selective for C-5 .

  • Mechanism: Concerted Metallation-Deprotonation (CMD).

  • Utility: Rapid synthesis of 1,4,5-trisubstituted pyrazoles (common in p38 MAPK and B-Raf inhibitors).

Application B: Lateral Functionalization of the C-4 Methyl

Context: While the C-4 methyl acts as a blocker, it can also be "activated" via radical chemistry. The C-4 methyl protons are "benzylic-like" due to the aromatic nature of the pyrazole ring, allowing for radical halogenation.

  • Utility: Converting the inert methyl group into a reactive chloromethyl or bromomethyl handle, enabling the attachment of solubilizing groups (e.g., morpholine, piperazine) or further chain extension.

Detailed Experimental Protocols

Protocol 1: Pd-Catalyzed C-5 Direct Arylation

Objective: Synthesize 1-ethyl-4-methyl-5-phenyl-1H-pyrazole directly from 1-E-4-MP.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Bromobenzene (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₂Me-HBF₄ (10 mol%) or SPhos

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Pivalic acid (30 mol%) / Mesitylene or DMAc

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon flow, charge a dried Schlenk tube with Pd(OAc)₂ (11 mg, 0.05 mmol), Ligand (0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Addition: Add this compound (110 mg, 1.0 mmol), Bromobenzene (188 mg, 1.2 mmol), and Pivalic acid (30 mg, 0.3 mmol).

  • Solvation: Add degassed DMAc (3.0 mL). Seal the tube.

  • Reaction: Heat the mixture to 110°C for 16 hours.

    • Checkpoint: Monitor by LC-MS. The C-4 blocked nature prevents C-4 arylation; look for the [M+76] peak (phenyl addition).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMAc.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Why this works: The pivalic acid acts as a "proton shuttle," lowering the energy barrier for the C-H bond cleavage at the C-5 position.

Protocol 2: Radical Bromination of C-4 Methyl Group

Objective: Convert 1-E-4-MP to 4-(bromomethyl)-1-ethyl-1H-pyrazole.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Initiator: AIBN (Azobisisobutyronitrile) (5 mol%)

  • Solvent: CCl₄ or Trifluoromethylbenzene (PhCF₃) - PhCF₃ is a greener alternative.

Step-by-Step Methodology:

  • Setup: Dissolve 1-E-4-MP (1.0 mmol) in anhydrous PhCF₃ (5 mL) in a round-bottom flask.

  • Reagent Addition: Add NBS (1.05 mmol) and AIBN (0.05 mmol).

  • Initiation: Reflux the solution (approx. 80-90°C) under a nitrogen atmosphere.

    • Visual Cue: The reaction often turns orange then fades to pale yellow as NBS is consumed and succinimide precipitates.

  • Completion: Monitor by TLC (Hexane/EtOAc). Reaction typically completes in 2–4 hours.

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter off the solid.

  • Isolation: Concentrate the filtrate carefully (benzyl bromides are lachrymators and unstable). Use immediately for the next nucleophilic substitution step.

Reaction Logic & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available for this compound, highlighting the "Switch" between C-5 activation and C-4 lateral functionalization.

G Start This compound (Core Scaffold) Condition1 Pd(OAc)2, Ar-Br CMD Mechanism Start->Condition1 Condition2 NBS, AIBN Radical Substitution Start->Condition2 Condition3 n-BuLi, -78°C Thermodynamic Control Start->Condition3 Product1 C-5 Arylated Pyrazole (Kinase Inhibitor Core) Condition1->Product1 Regioselective C-H Activation Product2 4-(Bromomethyl) Pyrazole (Linker/Extension) Condition2->Product2 Benzylic Bromination Product3 C-5 Lithiated Species (Nucleophilic Intermediate) Condition3->Product3 Deprotonation

Caption: Divergent functionalization pathways for this compound based on reaction conditions.

References

  • Regioselectivity in Lithiation of 1-Methylpyrazole. Balle, T., et al. Organic & Biomolecular Chemistry, 2006.[2][3] Significance: Establishes the thermodynamic preference for C-5 lithiation in N-alkyl pyrazoles.[3]

  • Transition-Metal-Catalyzed C–H Functionalization of Pyrazoles. Organic & Biomolecular Chemistry, Review. Significance: Detailed review of Pd-catalyzed direct arylation mechanisms relevant to C-5 activation.

  • Pyrazole: A Privileged Scaffold of Medicinal Chemistry. Kumar, R., et al. Current Topics in Medicinal Chemistry, 2023.[4] Significance: Validates the pharmacological importance of the pyrazole core in FDA-approved drugs.[4]

  • Synthesis of C5-Arylated Pyrazoles via C-H Activation. Rahali, A., et al. Tetrahedron Letters, 2016. Significance: Provides specific conditions for overcoming regioselectivity issues using blocking groups.

  • BenchChem Application Note: Pyrazole Building Blocks. Significance: Commercial availability and handling data for pyrazole intermediates.

Sources

The Strategic Utility of 1-Ethyl-4-Methyl-1H-Pyrazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Pharmaceuticals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its status as a "privileged scaffold."[1][2] A significant number of blockbuster drugs across diverse therapeutic areas, including anti-inflammatory agents like celecoxib, anticancer therapies, and antivirals, incorporate the pyrazole core, underscoring its profound impact on pharmaceutical development.[3][4] The unique electronic properties of the pyrazole ring, including its capacity to act as both a hydrogen bond donor and acceptor, contribute to its favorable interactions with biological macromolecules.[1] Furthermore, the pyrazole structure often enhances the metabolic stability and pharmacokinetic profile of drug candidates.[1]

This technical guide focuses on a specific, yet highly valuable derivative: 1-ethyl-4-methyl-1H-pyrazole . The strategic placement of the ethyl group at the N1 position and the methyl group at the C4 position imparts distinct physicochemical properties that can be expertly leveraged by medicinal chemists. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this compound as a building block in the synthesis of novel pharmaceutical agents.

Physicochemical Properties and Synthetic Rationale

While extensive experimental data for this compound is not broadly published, its properties can be reliably estimated based on well-understood principles of physical organic chemistry and data from analogous structures.

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C₆H₁₀N₂Based on chemical structure
Molecular Weight 110.16 g/mol Calculated from the molecular formula
Appearance Colorless to pale yellow liquid or low-melting solidTypical for small, substituted pyrazoles
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO)The ethyl and methyl groups increase lipophilicity
Reactivity The C3 and C5 positions are susceptible to electrophilic substitution. The N2 atom is a site for potential coordination or further alkylation.Based on the electronic nature of the pyrazole ring.

The ethyl group at the N1 position is a critical feature. It blocks tautomerization, which can be an issue with unsymmetrically substituted pyrazoles, ensuring a single, well-defined regioisomer in subsequent reactions.[1] This is a significant advantage in drug design, as it simplifies structure-activity relationship (SAR) studies and reduces the potential for a mixture of isomers with different biological activities and pharmacokinetic properties. The methyl group at the C4 position provides a point of steric definition and can be involved in crucial hydrophobic interactions within a target's binding pocket.

Applications in Pharmaceutical Synthesis: A Building Block for Diverse Therapeutic Agents

This compound is a versatile starting material for the synthesis of a wide range of pharmacologically active molecules. Its utility spans several key therapeutic areas:

Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors.[5][6] The this compound core can be elaborated to create potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases. The general strategy involves the functionalization of the C3 and C5 positions of the pyrazole ring to introduce moieties that can interact with the hinge region, the DFG motif, and other key features of the kinase active site.

Workflow for Kinase Inhibitor Synthesis

G A This compound B Halogenation (e.g., NBS, ICl) at C3 or C5 A->B Electrophilic Substitution C Functionalized Pyrazole (e.g., 3-bromo-1-ethyl-4-methyl-1H-pyrazole) B->C D Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) C->D F Kinase Inhibitor Library D->F Library Synthesis E Diverse Aryl/Heteroaryl Scaffolds E->D G High-Throughput Screening (HTS) F->G H Lead Compound Identification G->H

Caption: Synthetic workflow for generating kinase inhibitor libraries.

Anti-inflammatory Agents

The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[3] By utilizing this compound, novel analogues of existing anti-inflammatory drugs can be synthesized to explore improved efficacy, selectivity (e.g., COX-2 selectivity), or pharmacokinetic profiles.

Agents for Neurodegenerative Diseases

There is growing interest in pyrazole-containing compounds for the treatment of neurodegenerative diseases. Their ability to modulate targets such as certain kinases and enzymes involved in neuroinflammation makes them attractive candidates. The this compound scaffold can be used to develop compounds that cross the blood-brain barrier and interact with these central nervous system targets.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and application of this compound. Researchers should adapt these protocols based on the specific requirements of their target molecules and laboratory conditions.

Protocol 1: Synthesis of this compound

This protocol is based on established methods for pyrazole synthesis, specifically the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent.[7]

Reaction Scheme:

G cluster_0 Synthesis of this compound A Ethylhydrazine Plus + A->Plus B 3-Methyl-2,4-pentanedione Arrow -> [Acid catalyst, Reflux] B->Arrow C This compound Plus->B Arrow->C

Caption: General synthesis of this compound.

Materials:

  • Ethylhydrazine (or its salt, e.g., oxalate or sulfate)

  • 3-Methyl-2,4-pentanedione

  • Ethanol or acetic acid (solvent)

  • Acid catalyst (e.g., HCl, H₂SO₄) if starting from a hydrazine salt

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-2,4-pentanedione (1.0 eq).

  • Dissolve the dione in ethanol.

  • Add ethylhydrazine (1.1 eq) dropwise to the solution. If using a hydrazine salt, add an equivalent of a base like sodium acetate.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl) if necessary.

  • Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or distillation to yield this compound.

Protocol 2: Halogenation of this compound at the C5 Position

Halogenated pyrazoles are key intermediates for cross-coupling reactions.[5]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)

  • Acetonitrile or Dichloromethane (DCM) (solvent)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile or DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS or NIS (1.05 eq) portion-wise over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the 5-halo-1-ethyl-4-methyl-1H-pyrazole.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Halogenated this compound Derivative

This protocol describes a general procedure for introducing aryl or heteroaryl moieties, a common step in the synthesis of kinase inhibitors.[5]

Materials:

  • 5-Bromo-1-ethyl-4-methyl-1H-pyrazole (or the iodo analogue) (1.0 eq)

  • Aryl or heteroaryl boronic acid or boronic ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., Dioxane/water, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard Schlenk line or glovebox techniques

Procedure:

  • To a Schlenk flask, add the 5-bromo-1-ethyl-4-methyl-1H-pyrazole (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9070-95%
PdCl₂(dppf)Cs₂CO₃Toluene10075-98%

Potential Signaling Pathway Modulation

Molecules derived from the this compound scaffold can be designed to interact with a multitude of biological targets and signaling pathways. The final structure of the synthesized pharmaceutical agent will dictate its specific mechanism of action.

Potential Signaling Pathway Interruption

G cluster_0 Kinase Signaling Cascade Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Kinase2 Downstream Kinase (e.g., MEK) Kinase1->Kinase2 Kinase3 Effector Kinase (e.g., ERK) Kinase2->Kinase3 Transcription Transcription Factors Kinase3->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->Kinase2 Inhibition

Caption: Inhibition of a kinase cascade by a pyrazole-based drug.

Conclusion

This compound represents a valuable and strategically designed building block for the synthesis of a diverse array of potential pharmaceutical agents. Its pre-defined regiochemistry and the presence of both an ethyl and a methyl group offer medicinal chemists fine control over the steric and electronic properties of the final drug candidates. The protocols and application notes provided herein offer a solid foundation for researchers to unlock the potential of this compound in their drug discovery and development endeavors, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.

References

  • ResearchGate. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Available from: [Link]

  • National Center for Biotechnology Information. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • SlideShare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • National Center for Biotechnology Information. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Available from: [Link]

  • Scientific Information Database. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Available from: [Link]

  • Royal Society of Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • ACS Publications. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Available from: [Link]

  • Chem-Impex. Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate. Available from: [Link]

  • PrepChem.com. Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. Available from: [Link]

  • ACS Publications. Efficient Access to Functionalized N-Difluoromethylpyrazoles. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • National Center for Biotechnology Information. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Available from: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • PubMed. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Available from: [Link]

  • ChemSynthesis. ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Available from: [Link]

Sources

1-ETHYL-4-METHYL-1H-PYRAZOLE in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-ETHYL-4-METHYL-1H-PYRAZOLE in Kinase Inhibitor Synthesis

Executive Summary

The this compound scaffold represents a critical steric and electronic module in the design of ATP-competitive kinase inhibitors. Unlike simple unsubstituted pyrazoles, the specific substitution pattern of an N-ethyl group combined with a C4-methyl (or C5-methyl depending on numbering convention) provides unique hydrophobic filling capabilities within the kinase ATP-binding pocket, often targeting the solvent-exposed regions or the hydrophobic back-pocket (Gatekeeper residue interaction). This guide details the synthetic utility of this moiety, specifically focusing on the preparation and cross-coupling of its halogenated derivative, 1-ethyl-4-iodo-5-methyl-1H-pyrazole , a versatile building block for installing this pharmacophore.[1]

Strategic Role in Medicinal Chemistry

Pyrazoles are classified as "privileged structures" in kinase drug discovery due to their ability to function as both hydrogen bond donors and acceptors. However, the This compound motif serves a distinct purpose:

  • Solubility Modulation: The N-ethyl group disrupts crystal packing more effectively than a methyl group, often improving the solubility profile of rigid aromatic kinase inhibitors.

  • Hydrophobic Targeting: The ethyl and methyl substituents are frequently employed to occupy the hydrophobic regions I and II of the kinase active site, enhancing potency against targets like JAK , Aurora , and LRRK2 kinases.

  • Metabolic Stability: The substitution at the 4-position blocks a common site of oxidative metabolism (CYP450-mediated oxidation), extending the half-life of the inhibitor.

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the strategic disconnection of a generic kinase inhibitor into the this compound building block.

Retrosynthesis Target Target Kinase Inhibitor (e.g., JAK/Aurora Inhibitor) Bond C-C or C-N Bond Formation (Suzuki/Buchwald) Target->Bond Disconnection Core Heterocyclic Core (Pyrimidine/Pyridine) Bond->Core Fragment 1-Ethyl-4-iodo-5-methyl-1H-pyrazole (The Building Block) Bond->Fragment Precursor 1-Ethyl-3-methyl-1H-pyrazole Fragment->Precursor Iodination

Caption: Retrosynthetic disconnection showing the pyrazole moiety as a modular "cap" installed via cross-coupling.

Chemical Profile & Key Intermediates

The parent compound is often functionalized prior to coupling. The most common active reagents are:

Compound NameCAS NumberRoleKey Reactivity
1-Ethyl-3-methyl-1H-pyrazole PrecursorStarting MaterialNucleophilic at C-4
1-Ethyl-4-iodo-5-methyl-1H-pyrazole N/A (Custom)ElectrophileSuzuki/Sonogashira Coupling
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid 85290-78-4 (Ethyl ester)Acylating AgentAmide Coupling

Note: Numbering of pyrazoles can vary. In this guide, we follow the convention where the N-substituent is position 1, and the methyl group is at position 3 or 5 depending on the synthesis route. The protocol below targets the 4-iodo derivative.

Detailed Experimental Protocols

Protocol A: Regioselective Iodination of 1-Ethyl-3-methyl-1H-pyrazole

This protocol converts the commercially available or easily synthesized 1-ethyl-3-methyl-1H-pyrazole into the reactive 4-iodo coupling partner.

Reagents:

  • 1-Ethyl-3-methyl-1H-pyrazole (1.0 equiv)

  • Iodine (I₂) (0.6 equiv)

  • Iodic Acid (HIO₃) (0.2 equiv) or Hydrogen Peroxide (30%)

  • Solvent: Ethanol/Water (4:1) or Acetic Acid[2][3]

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 1-ethyl-3-methyl-1H-pyrazole (10 mmol) and ethanol (20 mL).

  • Addition: Add Iodine (6 mmol) followed by Iodic acid (2 mmol) dissolved in a minimum amount of water. Alternatively, use I₂/H₂O₂ system for a greener approach.

  • Reaction: Heat the mixture to 60°C for 3–5 hours. The electrophilic iodine species generated in situ attacks the most electron-rich position (C-4).

  • Quench: Cool to room temperature. Pour the mixture into saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce unreacted iodine (indicated by the disappearance of the dark brown color).

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: The crude product is often pure enough (>95%), but can be recrystallized from hexanes or purified via silica flash chromatography (0-20% EtOAc/Hexanes).

    • Expected Yield: 85-92%

    • Appearance: Off-white to pale yellow solid.[1][4]

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol couples the iodinated pyrazole to a heteroaryl boronic acid (e.g., a pyridine or pyrimidine core of a kinase inhibitor).

Reagents:

  • 1-Ethyl-4-iodo-5-methyl-1H-pyrazole (1.0 equiv)[1]

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (3-5 mol%)

  • Base: Cs₂CO₃ or Na₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Workflow Diagram (Graphviz)

SuzukiCoupling Start 1-Ethyl-4-iodo-5-methyl-1H-pyrazole + Boronic Acid Mix Add Catalyst (Pd) & Base Solvent: Dioxane/H2O Start->Mix Heat Heat to 90°C (12h) or Microwave (120°C, 20min) Mix->Heat Workup Filter (Celite) -> Extract -> Purify Heat->Workup Product Coupled Kinase Inhibitor Workup->Product

Caption: Workflow for the Palladium-catalyzed cross-coupling of the pyrazole scaffold.

Step-by-Step Methodology:

  • Degassing: In a microwave vial or sealed tube, combine the iodo-pyrazole (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane/water (5 mL). Critical: Oxygen must be removed to prevent homocoupling or catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) under a stream of nitrogen. Seal the vessel immediately.

  • Reaction:

    • Method A (Thermal): Heat at 90°C for 12–16 hours.

    • Method B (Microwave): Irradiate at 120°C for 20 minutes (Recommended for difficult substrates).

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography on silica gel. Pyrazoles can streak; adding 1% Triethylamine to the eluent is recommended.

Optimization & Troubleshooting

IssueProbable CauseSolution
Low Yield in Iodination Incomplete conversion or poly-iodinationMonitor temperature closely; do not exceed 65°C. Ensure efficient stirring.
Regioisomer Formation N-alkylation occurring at wrong nitrogenIf synthesizing the core from hydrazine: Control pH. Use steric bulk to direct alkylation.
Dehalogenation Protodeiodination during Suzuki couplingUse anhydrous conditions if possible; switch to a milder base (K₃PO₄) or lower temperature.
Catalyst Poisoning Nitrogen lone pair binding to PdUse a bidentate ligand catalyst (Pd(dppf)Cl₂) rather than Pd(PPh₃)₄.

References

  • BenchChem Application Note. 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (2025).[1][2][5] Retrieved from

  • Waldo, J. P., et al. "Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles."[6] Journal of Organic Chemistry, 2008. Link

  • National Institutes of Health (NIH). PubChem Compound Summary for 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.Link

  • Mullens, P. R. "An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester... application in Suzuki couplings." Tetrahedron Letters, 2009. (Adapted protocol). Link

Sources

Application Note: High-Throughput Screening with 1-Ethyl-4-Methyl-1H-Pyrazole Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic deployment of small-molecule libraries based on the 1-ethyl-4-methyl-1H-pyrazole scaffold in High-Throughput Screening (HTS) campaigns. While pyrazoles are a "privileged scaffold" in medicinal chemistry—found in blockbuster drugs like Celecoxib and Sildenafil—the specific 1-ethyl-4-methyl substitution pattern offers unique physicochemical advantages, including optimized lipophilicity (


) and steric complementarity to hydrophobic pockets in kinases (e.g., gatekeeper regions) and oxidoreductases.[1][]

This guide provides a rigorous protocol for library formatting, assay execution, and hit validation, designed to minimize false positives (PAINS) and maximize the discovery of tractable lead compounds.

The Scaffold Advantage: Why this compound?

In drug discovery, the choice of library scaffold dictates the "hit-to-lead" success rate.[1] The this compound core (CAS: 13994-32-6 and derivatives) functions as an ideal fragment-based anchor for three reasons:

  • N1-Ethyl Substitution: Unlike the unsubstituted N-H pyrazole, the N-ethyl group prevents non-specific hydrogen bond donation that often leads to promiscuous binding (aggregation).[1] It also improves membrane permeability compared to methyl analogs while maintaining a low molecular weight.

  • C4-Methyl Steric Fill: The methyl group at position 4 is critical for filling small hydrophobic sub-pockets, such as the ATP-binding site of kinases or the active site of metalloenzymes (e.g., ADH, CYP450).

  • Vectorial Functionalization: The C3 and C5 positions remain open for diverse chemical elaboration (Suzuki-Miyaura coupling, C-H activation), allowing for the creation of libraries with high 3D-shape diversity.[1]

Library Design & Architecture

Before screening, the library must be architected to ensure chemical space coverage. We utilize a Core-Diversity approach.

Chemical Space Logic (Graphviz Diagram)[1]

The following diagram illustrates the modular construction of the library, highlighting the "Constant" core and "Variable" diversity vectors.

LibraryDesign Core Core Scaffold This compound C3_Div C3 Diversity (Aryl/Heteroaryl) Core->C3_Div Suzuki Coupling C5_Div C5 Diversity (Amide/Urea/Ether) Core->C5_Div C-H Activation / Amidation Prop1 Lipophilicity (LogP Modulation) C3_Div->Prop1 Prop2 H-Bond Acceptor/Donor C5_Div->Prop2 Target Target Class (Kinase/GPCR/Enzyme) Prop1->Target Binding Affinity Prop2->Target Specificity

Figure 1: Modular library construction strategy using the this compound core. C3 and C5 are the primary vectors for diversity expansion.

HTS Protocol: Step-by-Step

This protocol assumes a 384-well plate format using a fluorescence-based readout (e.g., FRET, TR-FRET, or FP).[1]

Reagents & Equipment[3][4][5]
  • Library: this compound derivative library (10 mM in DMSO).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Brij-35, 1 mM DTT.[1]

  • Liquid Handler: Echo® 650 (Labcyte) or equivalent acoustic dispenser.[1][]

  • Detector: EnVision® or PHERAstar® Multi-mode Reader.

  • Controls:

    • High Control (H): Enzyme + Substrate + DMSO (0% Inhibition).[1]

    • Low Control (L): Substrate only (or Enzyme + Known Inhibitor like Fomepizole).[1]

Experimental Workflow

Step 1: Compound Transfer (Acoustic Dispensing) [1]

  • Load library source plates (384-well LDV) into the acoustic dispenser.

  • Transfer 20 nL of library compounds (10 mM) into the destination assay plates (384-well black, low-binding).

  • Transfer 20 nL of DMSO into columns 23 and 24 (Controls).

    • Target Concentration: 10 µM (assuming 20 µL final assay volume).[1]

Step 2: Reagent Addition

  • Dispense 10 µL of Enzyme Solution (2x concentration) into all wells except Low Control wells.

  • Dispense 10 µL of Assay Buffer into Low Control wells.

  • Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme equilibration.

  • Dispense 10 µL of Substrate/Detection Mix (2x concentration) to all wells to initiate the reaction.

Step 3: Incubation & Readout [1]

  • Centrifuge plates at 1000 rpm for 1 minute to remove bubbles.

  • Incubate for 60 minutes at RT (protected from light).

  • Read fluorescence signal (e.g., Ex 340 nm / Em 495 nm for NADH-coupled assays or specific FRET pairs).[1][]

Data Analysis & Hit Validation

Raw data must be normalized to ensure reliability. We use the Z-Factor (Z') as the primary quality metric.[1]

Quantitative Metrics Table
MetricFormulaAcceptance CriteriaPurpose
Z-Factor (Z') $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n}$
Percent Inhibition

N/ANormalizes data across different plates.[1]
Signal-to-Background


Ensures dynamic range is sufficient.[1][]
CV (%)


Measures pipetting precision.

: Standard Deviation; 

: Mean; p: Positive Control; n: Negative Control.
Hit Triage Logic (Graphviz Diagram)[1]

The following workflow describes how to filter raw hits to confirmed leads, specifically addressing the "frequent hitter" problem common with pyrazoles.

HitTriage RawData Raw HTS Data (>10,000 Compounds) Norm Normalization (% Inhibition) RawData->Norm Cutoff Statistical Cutoff (Mean + 3SD) Norm->Cutoff Filter1 Filter 1: PAINS Removal (Remove Aggregators/Redox) Cutoff->Filter1 Primary Hits Filter2 Filter 2: Chemical Cluster (SAR Analysis) Filter1->Filter2 Clean Hits Retest Dose-Response (IC50) (10-point titration) Filter2->Retest Selected Scaffolds Validation Orthogonal Assay (Biophysical: SPR/MST) Retest->Validation Potency < 1µM

Figure 2: Hit Triage Workflow. Critical step: PAINS removal is essential for pyrazoles to avoid false positives due to metal chelation or redox cycling.

Critical Considerations & Troubleshooting

Solubility & Aggregation

Pyrazoles, while generally soluble, can form aggregates at high concentrations (>30 µM).

  • Solution: Include 0.01% Triton X-100 or Brij-35 in the assay buffer to disrupt promiscuous aggregates.[1][]

  • Check: If a hit shows a steep Hill slope (> 2.0) in dose-response, it is likely an aggregator.[1]

Metal Chelation

The N2 nitrogen in the pyrazole ring can coordinate with metal ions (


, 

) in metalloenzymes.
  • Control: Run the assay with increased metal concentration. If potency drops significantly, the compound is likely acting as a chelator rather than a specific binder.

References

  • Frizler, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Rosa, F. A., et al. (2025).[3] Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Cheung, J., et al. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Medicinal Chemistry. Retrieved from [Link]

  • Katz, L., et al. (2010). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. NIH Chemical Genomics Center. Retrieved from [Link]

Sources

Application Note: Divergent Synthesis of Novel APIs using 1-Ethyl-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs ranging from COX-2 inhibitors (Celecoxib) to Janus Kinase (JAK) inhibitors (Ruxolitinib). While 1,3- and 1,5-disubstituted pyrazoles are common, 1-ethyl-4-methyl-1H-pyrazole offers a unique, sterically defined geometry that is underutilized in current library synthesis. This Application Note details the strategic functionalization of this scaffold. We present two divergent protocols: regioselective C5-lithiation for aryl-coupling handles and C4-methyl radical functionalization for linker extension. These methods enable the rapid synthesis of novel kinase inhibitor candidates with improved metabolic stability profiles.

Structural Analysis & Synthetic Strategy

The this compound molecule presents three distinct vectors for chemical modification. Understanding the electronic bias of these positions is critical for high-yield API synthesis.

  • N1-Ethyl Group: Acts as a fixed lipophilic anchor, improving cell permeability and preventing metabolic N-dealkylation common in N-methyl analogs.

  • C4-Methyl Group: A "benzylic-like" position susceptible to radical halogenation or oxidation, ideal for creating flexible linkers.

  • C5-H Position: The most acidic ring proton (

    
    ), accessible via directed lithiation. This is the primary site for introducing aryl groups via cross-coupling.
    
  • C3-H Position: Less acidic and sterically shielded; typically functionalized only after C5 is blocked.

Strategic Divergence Map

The following diagram illustrates the decision tree for functionalizing this scaffold based on the desired target architecture.

ReactionLandscape Start This compound PathA Pathway A: Ring Functionalization Start->PathA Electronic Control PathB Pathway B: Side-Chain Functionalization Start->PathB Radical Control Lithiation C5-Lithiation (n-BuLi, -78°C) PathA->Lithiation Radical Radical Bromination (NBS, AIBN) PathB->Radical ProdA1 5-Iodo Derivative (Suzuki Handle) Lithiation->ProdA1 + I2 ProdA2 5-Formyl Derivative (Reductive Amination) Lithiation->ProdA2 + DMF ProdB1 4-(Bromomethyl) Derivative (Nucleophilic Substitution) Radical->ProdB1 CCl4, Reflux

Figure 1: Divergent synthetic pathways for this compound. Pathway A exploits the thermodynamic acidity of C5, while Pathway B utilizes the benzylic character of the C4-methyl group.

Protocol A: Regioselective C5-Iodination

Objective: To install an iodine atom at the C5 position, creating a precursor for Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

Mechanistic Insight

N-alkyl pyrazoles undergo lithiation at the C5 position due to the Coordination Induced Proximity Effect (CIPE) . The lithium cation coordinates with the lone pair of the N2 nitrogen, directing the base (n-BuLi) to deprotonate the adjacent C5 proton. Note that while kinetic control can favor the N-alkyl group deprotonation in methyl pyrazoles, the ethyl group is sterically bulkier and less acidic, exclusively favoring C5-lithiation under these conditions [1].

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • n-Butyllithium (2.5 M in hexanes, 1.2 eq)

  • Iodine (

    
    ) (1.3 eq)
    
  • Anhydrous THF (Solvent)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with this compound (10 mmol) and anhydrous THF (50 mL).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-BuLi (12 mmol, 4.8 mL) dropwise via syringe pump over 20 minutes.

    • Critical Checkpoint: Maintain internal temperature below -70°C to prevent ring fragmentation or lateral deprotonation.

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns a pale yellow.

  • Electrophile Addition: Dissolve Iodine (13 mmol, 3.3 g) in THF (10 mL) and add dropwise to the lithiated species.

  • Quench: Allow the mixture to warm to 0°C over 2 hours. Quench with saturated aqueous

    
     (sodium thiosulfate) to neutralize excess iodine.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Expected Yield: 85-92% Data Validation:

  • 1H NMR (CDCl3): Disappearance of the C5 singlet (

    
     ppm). The C3 singlet remains (
    
    
    
    ppm).
  • Appearance: Off-white to pale yellow solid.[1]

Protocol B: C4-Methyl Radical Bromination

Objective: To functionalize the C4-methyl group, converting it into a reactive electrophile for linker attachment.

Mechanistic Insight

The C4-methyl group is electronically coupled to the aromatic pyrazole system, behaving similarly to a benzylic position. Radical bromination using N-Bromosuccinimide (NBS) is highly effective. However, over-bromination (dibromide formation) is a common failure mode. This protocol uses a slight deficit of NBS to ensure mono-substitution [2].

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (0.95 eq) - Recrystallize before use.

  • AIBN (Azobisisobutyronitrile) (0.05 eq)

  • Carbon Tetrachloride (

    
    ) or Benzotrifluoride (
    
    
    
    ) (Green alternative)

Step-by-Step Procedure:

  • Setup: Dissolve the pyrazole (10 mmol) in

    
     (40 mL) in a round-bottom flask equipped with a reflux condenser.
    
  • Reagent Addition: Add NBS (9.5 mmol) and AIBN (0.5 mmol) in one portion.

  • Initiation: Heat the reaction to reflux (approx. 102°C for

    
    ).
    
    • Visual Check: The reaction is initiating when the heavy NBS solid floats to the surface and converts to the lighter succinimide, which floats on top.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) every 30 minutes. Stop heating immediately when the starting material is <5%.

  • Workup: Cool to room temperature. Filter off the succinimide precipitate. Concentrate the filtrate.

  • Purification: Rapid flash chromatography (Silica gel). Note: Benzyl halides are unstable on silica; keep run times short.

Expected Yield: 65-75% (Mono-bromide) Data Validation:

  • 1H NMR: Shift of the methyl singlet (

    
     ppm) to a methylene singlet (
    
    
    
    ppm,
    
    
    ).

Application Case Study: Synthesis of a Novel JAK-Kinase Inhibitor Analog

We will now demonstrate how to combine these protocols to synthesize a "Janus" inhibitor analog. The strategy involves coupling a hinge-binding motif to C5 and a solubilizing tail to C4.

Synthetic Workflow

Workflow Step1 1. C5-Iodination (Protocol A) Step2 2. Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid) Step1->Step2 5-Iodo Intermediate Step3 3. C4-Bromination (Protocol B) Step2->Step3 5-Aryl Intermediate Step4 4. Amination (Piperidine, K2CO3) Step3->Step4 4-Bromomethyl Int. Final Target API: Dual-Functionalized Pyrazole Step4->Final

Figure 2: Sequential assembly of a kinase inhibitor library candidate.

Data Summary: Reaction Optimization

The following table summarizes the optimization of the Suzuki coupling step (Step 2), which is often the yield-limiting step due to steric hindrance from the N-ethyl group.

EntryCatalyst (5 mol%)Base (2 eq)SolventTemp (°C)Yield (%)Notes
1


DME/H2O8045Incomplete conversion
2

/ SPhos

Toluene/H2O10068Significant deborylation
3


Dioxane/H2O 90 91 Optimal Conditions
4

/ XPhos

BuOH10082Good, but expensive
Analytical QC Criteria for Final API

For the final library release, the following specifications must be met to ensure data integrity in biological screening:

  • Purity (HPLC): >98% (UV 254 nm).

  • Residual Solvent: <500 ppm (THF/EtOAc).

  • Identity: HRMS (ESI+) within 5 ppm of calc. mass.

  • Regiochemistry: Confirmed by NOESY NMR (Correlation between N-Ethyl protons and C5-Aryl protons).

References

  • Balle, T., Begtrup, M., Jaroszewski, J. W., Liljefors, T., & Norrby, P. O. (2006).[2][3] Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry, 4(7), 1261–1267.[3]

  • BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. BenchChem Technical Library.

  • Joo, J. M. (2020).[4] Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry.

  • Life Chemicals. (2019). Functionalized Pyrazoles For Drug Discovery. Life Chemicals Building Blocks.

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrazole Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist

Mission Statement

You have reached the Tier 3 Technical Support for Heterocyclic Synthesis. This guide addresses the persistent challenge of regioselectivity in pyrazole synthesis . Our goal is to move you from "statistical mixtures" to "designed precision" by troubleshooting the classic Knorr synthesis and introducing modern, thermodynamically controlled alternatives.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am performing a standard condensation of methylhydrazine with an unsymmetrical 1,3-diketone, and I consistently get a 60:40 mixture of isomers. Why?

Diagnosis: You are fighting a battle between sterics and electronics that is nearly balanced in standard solvents (EtOH/MeOH).

The Mechanism: In the Knorr synthesis, the hydrazine is a bis-nucleophile (


 and 

), and the diketone is a bis-electrophile.
  • Electronic Factor: The terminal nitrogen (

    
    ) of the hydrazine is generally more nucleophilic. It prefers to attack the most electrophilic carbonyl.
    
  • Steric Factor: If the hydrazine has a bulky substituent (e.g., Phenyl, t-Butyl), the internal nitrogen (

    
    ) is sterically hindered. The terminal 
    
    
    
    will attack the least hindered carbonyl.

The Conflict: If your diketone has one carbonyl that is both electron-poor (favored electronically) AND sterically hindered (disfavored sterically), these forces cancel out, resulting in the dreaded 1:1 or 60:40 mixture.

Q2: I cannot change my starting materials. Is there a "magic bullet" to improve selectivity?

Solution: Switch your solvent to Hexafluoroisopropanol (HFIP).

The Fix: Standard protic solvents like ethanol stabilize intermediates indiscriminately. Fluorinated alcohols, specifically 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) , act as strong hydrogen-bond donors (HBD) but poor nucleophiles.

  • Why it works: HFIP forms a specific H-bond network that activates the carbonyls while simultaneously solvating the hydrazine in a way that amplifies the intrinsic electronic bias of the substrate. It often pushes ratios from 60:40 to >95:5.

  • Reference: This effect was definitively characterized by Fustero et al., demonstrating that HFIP can invert or drastically enhance regioselectivity compared to EtOH [1].

Q3: If I can redesign my route, which electrophile ensures a single isomer?

Recommendation: Abandon 1,3-diketones in favor of Enaminones or Alkynones .

  • Enaminones (

    
    -enaminoketones):  The amino group acts as a leaving group. The hydrazine 
    
    
    
    attacks the carbon bearing the amino group (Michael-type addition) exclusively, followed by cyclization. This locks the regiochemistry.[1]
  • Alkynones (

    
    -acetylenic ketones):  These undergo a specific Michael addition-cyclization sequence. The hydrazine attacks the 
    
    
    
    -carbon of the triple bond first.

Part 2: Visualizing the Logic

The following decision tree helps you select the correct synthetic pathway based on your constraints.

PyrazoleLogic Start Start: Pyrazole Synthesis Constraint Can you change the electrophile? Start->Constraint NoChange No: Must use 1,3-Diketone Constraint->NoChange Legacy Route YesChange Yes: Flexible Route Constraint->YesChange New Design Analysis Analyze Substituents: Sterics vs. Electronics NoChange->Analysis Target Which Isomer is needed? YesChange->Target SolventFix PROTOCOL A: Switch Solvent to HFIP/TFE Analysis->SolventFix Poor Selectivity Route13 PROTOCOL B: Use Enaminone (Favors 1,3-Substituted) Target->Route13 1,3-Isomer Route15 PROTOCOL C: Use Alkynone (Favors 1,5-Substituted) Target->Route15 1,5-Isomer

Caption: Decision matrix for selecting the optimal pyrazole synthesis pathway based on substrate constraints and desired regiochemistry.

Part 3: Experimental Protocols

Protocol A: The HFIP "Rescue" Method

Use this when locked into using 1,3-diketones but requiring higher selectivity.

Materials:

  • 1,3-Diketone (1.0 equiv)

  • Substituted Hydrazine (1.1 equiv) (e.g., Methylhydrazine)

  • Solvent: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) [Caution: Corrosive, Volatile][2][3]

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3.0 mL). The solution should be clear.

  • Addition: Add the hydrazine (1.1 mmol) dropwise at room temperature.

    • Note: The reaction is often exothermic; cooling to 0°C is recommended for very reactive hydrazines.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LCMS.

    • Observation: HFIP accelerates the rate compared to EtOH.

  • Workup: HFIP has a low boiling point (58°C). Evaporate the solvent directly under reduced pressure.

    • Recycling: HFIP is expensive. It can be recovered via careful distillation if running on a large scale.

  • Purification: The residue is often pure enough for crystallization. If not, flash chromatography (Hexane/EtOAc).

Protocol B: Regiospecific Synthesis via Alkynones

Use this to access 1,5-disubstituted pyrazoles (or 1,3,5-trisubstituted with specific patterns).

Materials:

  • 
    -Alkynone (1.0 equiv)
    
  • Aryl/Alkyl Hydrazine Hydrochloride (1.2 equiv)

  • Ethanol (0.5 M concentration)

  • Catalyst (Optional): AuCl or AgOTf (1 mol%) for difficult substrates [2].

Step-by-Step:

  • Preparation: Dissolve the alkynone in Ethanol.

  • Addition: Add the hydrazine salt.

  • Cyclization: Heat to reflux for 3–6 hours.

    • Mechanism:[1][2][4][5][6][7][8] The hydrazine undergoes a Michael addition to the

      
      -carbon of the alkyne (controlled by the triple bond polarization), followed by intramolecular attack on the carbonyl.
      
  • Workup: Cool to room temperature. Pour into ice water. The pyrazole often precipitates as a solid. Filter and wash with cold water.[9]

Part 4: Data Summary & Comparison

FactorKnorr (Standard)HFIP ModifiedEnaminone RouteAlkynone Route
Substrate 1,3-Diketone1,3-Diketone

-Enaminone

-Alkynone
Solvent EtOH / MeOHHFIP / TFE EtOH / AcOHEtOH / Toluene
Regioselectivity Poor (Mixtures)High (>90:10) Exclusive (>99:1) Exclusive (>99:1)
Primary Driver Sterics vs. ElectronicsH-Bond ActivationLeaving Group AbilityMichael Addition
Cost LowHigh (Solvent)Medium (Precursor)Medium (Precursor)

References

  • Fustero, S., et al. (2008).[2] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." The Journal of Organic Chemistry, 73(9), 3523–3529.[2]

  • Topchiy, M. A., et al. (2023). "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Molecules, 28(18), 6524. (Discusses Ag/Au catalyzed alkynone cyclization).

  • Li, X., et al. (2013). "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, 15(24), 6166–6169.

Sources

Technical Support Center: Scale-Up of 1-Ethyl-4-Methyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Mandate

Welcome to the Technical Support Center. You are likely here because you are transitioning the synthesis of 1-ethyl-4-methyl-1H-pyrazole from gram-scale exploration to kilogram-scale production.

This molecule is a critical intermediate in the synthesis of various pharmaceutical and agrochemical agents (e.g., JAK inhibitors). While pyrazole chemistry is well-established, the specific scale-up of the 4-methyl derivative presents a unique "trap" for the unwary: the illusion of regioselectivity issues.

Unlike 3-methylpyrazole, which yields difficult-to-separate isomers upon alkylation, 4-methylpyrazole is symmetric . This guide focuses on exploiting this symmetry using a robust Phase-Transfer Catalysis (PTC) alkylation route, which is superior to the expensive and toxic hydrazine cyclization route for this specific target.

Module 1: Synthetic Route Selection

FAQ 1: Why should I choose direct alkylation over hydrazine cyclization?

Answer: For this specific molecule, direct alkylation is the "Golden Path" due to the symmetry of the starting material.

  • Route A (Cyclization): Requires reacting ethylhydrazine with a 1,3-dicarbonyl equivalent (e.g., 1,1,3,3-tetraethoxy-2-methylpropane).

    • Drawback: Ethylhydrazine is expensive, unstable, and highly toxic (Acute Tox. 4) [1]. The reaction also generates significant ethanol waste.

  • Route B (Alkylation): Reaction of 4-methylpyrazole with ethyl bromide (EtBr).

    • Advantage:[1] 4-Methylpyrazole is commercially available (Fomepizole precursor). Because the methyl group is at position 4 (the axis of symmetry), alkylation at either nitrogen yields the exact same product . There are no regioisomers to separate—only the risk of over-alkylation.

Visualizing the Symmetry Logic

The following diagram illustrates why the alkylation of 4-methylpyrazole is isomer-free, unlike its 3-methyl counterpart.

PyrazoleSymmetry cluster_0 Symmetric Substrate (Preferred) cluster_1 Asymmetric Substrate (Avoid) Start4MP 4-Methylpyrazole (Symmetric Tautomer) Prod4MP 1-Ethyl-4-Methylpyrazole (Single Product) Start4MP->Prod4MP + EtBr / Base (No Isomers) Start3MP 3-Methylpyrazole (Asymmetric) Prod3MP_A 1-Ethyl-3-Methylpyrazole Start3MP->Prod3MP_A Alkylation Path A Prod3MP_B 1-Ethyl-5-Methylpyrazole Start3MP->Prod3MP_B Alkylation Path B

Figure 1: Symmetry analysis demonstrating why 4-methylpyrazole alkylation avoids the isomer separation costs associated with 3-methylpyrazole.

Module 2: The Optimized Protocol (Phase Transfer Catalysis)

Standard Operating Procedure (SOP) for 1kg Batch

We utilize a Solid-Liquid Phase Transfer Catalysis (SL-PTC) system. This avoids the use of difficult-to-strip solvents like DMSO or DMF, replacing them with Toluene, which forms an azeotrope with water for easier drying.

ComponentRoleStoichiometryNotes
4-Methylpyrazole Substrate1.0 equivCommercial grade (98%+)
Ethyl Bromide Alkylating Agent1.1 equivVolatile (BP 38°C). Handle cold.
KOH (Solid) Base2.0 equivFinely powdered is best.
TBAB Catalyst0.05 equivTetrabutylammonium bromide.
Toluene Solvent5-7 VolAllows azeotropic drying.

Step-by-Step Workflow:

  • Reactor Charge: Load Toluene, finely powdered KOH, and TBAB into the reactor. Stir vigorously to create a suspension.

  • Substrate Addition: Add 4-Methylpyrazole. The mixture may warm slightly (deprotonation). Stir for 30 mins at 25°C.

  • Controlled Addition: Cool the reactor to 10-15°C. Add Ethyl Bromide slowly via a dip tube.

    • Critical: EtBr boils at 38°C. Adding it too fast to a warm reactor will cause it to flash off, leading to stalled conversion [2].

  • Reaction: Warm slowly to 40-45°C. Monitor by GC/HPLC.

  • Work-up: Filter off the inorganic salts (KBr, excess KOH). Wash the toluene layer with water.

  • Isolation: Distill Toluene (recycle). Vacuum distill the product (approx.[2][3][4] BP 80-90°C @ 10-15 mmHg) [3].

Module 3: Troubleshooting Center

Ticket #101: "I have a large amount of solid precipitate that isn't salt."

Diagnosis: Quaternization (Over-Alkylation). Root Cause: Pyrazoles act as nucleophiles. Once the mono-ethylated product is formed, it can attack another molecule of Ethyl Bromide to form the 1,2-diethyl-4-methylpyrazolium salt . This is a solid that crashes out of Toluene. Solution:

  • Stoichiometry Control: Ensure you are not using a large excess of EtBr (>1.2 equiv).

  • Mode of Addition: Do not add all EtBr at once. High local concentration favors double alkylation.

  • Recovery: The salt is water-soluble. During the water wash, it will partition into the aqueous phase, purifying your organic layer automatically.

Ticket #102: "The reaction stalls at 60% conversion."

Diagnosis: Catalyst Poisoning or Base Encapsulation. Root Cause: In Solid-Liquid PTC, the surface of the KOH particles can become coated with KBr (the byproduct), preventing further reaction. Solution:

  • Agitation: Increase stirrer RPM. PTC is mass-transfer limited.

  • Water Trace: Add a tiny amount of water (0.5% v/v). This creates an "Omega Phase" on the surface of the KOH, dissolving the KBr crust and reactivating the base [4].

Ticket #103: "Safety alarms are triggering due to VOCs."

Diagnosis: Ethyl Bromide Fugitive Emissions. Root Cause: EtBr has a high vapor pressure. Standard condensers often fail to trap it if the coolant is not cold enough. Solution:

  • Coolant Temp: Glycol chillers must be set to -10°C or lower.

  • Scrubber: Vent lines should pass through a chilled scrubber or a charcoal trap.

  • Dip Tube: Never pour EtBr from the top. Pump it directly into the liquid mass to prevent vaporization in the headspace [5].

Module 4: Process Flow & Safety Logic

The following diagram outlines the logical flow for the scale-up, including critical safety checks (Diamond nodes).

ScaleUpProcess Start Start: Raw Materials Check Mix Step 1: Charge Toluene, KOH, TBAB (Create Suspension) Start->Mix AddSub Step 2: Add 4-Methylpyrazole (Deprotonation) Mix->AddSub Cool Step 3: Cool to <15°C AddSub->Cool CheckEtBr Safety Check: Is Condenser <-10°C? Cool->CheckEtBr CheckEtBr->Cool No (Wait) AddEtBr Step 4: Slow Addition of EtBr (Sub-surface) CheckEtBr->AddEtBr Yes React Step 5: Reaction (40°C, 4-6h) AddEtBr->React CheckConv QC Check: Conversion >98%? React->CheckConv CheckConv->AddEtBr No (Add 0.1 eq EtBr) Filter Step 6: Filter Salts (KBr) CheckConv->Filter Yes Distill Step 7: Vacuum Distillation (Isolate Product) Filter->Distill Waste Aqueous Waste (Contains Quat Salts) Filter->Waste Wash Water

Figure 2: Process flow diagram emphasizing temperature control and reaction monitoring points.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 96181, Ethylhydrazine oxalate. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: Ethyl Bromide. Retrieved from [Link]

  • Google Patents. (2006). Process for the preparation of ultrapure 4-methylpyrazole (US7553863B2).
  • Sánchez-Migallón, A., et al. (2016).[5][6] Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Retrieved from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Ethyl Bromide. Retrieved from [Link]

Sources

Removal of impurities from 1-ETHYL-4-METHYL-1H-PYRAZOLE

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Ethyl-4-methyl-1H-pyrazole (EMP) Purification

Welcome to the Advanced Purification Support Hub

Current Status: Online | Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Decontamination and Isolation Protocols for this compound (CAS: 35846-86-1)

Part 1: The Technical Landscape

You are likely synthesizing this compound (EMP) via the alkylation of 4-methylpyrazole (Fomepizole) using ethyl halides or diethyl sulfate. While this pathway is regioselective due to the symmetry of the 4-methylpyrazole precursor, it introduces a specific set of tenacious impurities that standard "wash-and-dry" protocols often miss.

The "Dirty Three" Impurities:

  • Unreacted 4-Methylpyrazole (4-MP): The starting material. It possesses a free N-H proton, making it a hydrogen-bond donor. This significantly elevates its boiling point compared to your target product, yet it often co-distills due to azeotropic dragging.

  • Quaternary Ammonium Salts: Over-alkylation leads to 1,2-diethyl-4-methylpyrazolium salts. These are ionic and non-volatile but can contaminate the liquid phase if mechanical carryover occurs during extraction.

  • Hydrazine/Aldehyde Residues: If your precursor 4-MP was low grade, it may carry toxic hydrazine or nitrobenzaldehyde residues from its own synthesis.[1][2][3]

Part 2: Troubleshooting Modules (Q&A)

Module A: Thermodynamic Separation (Distillation Issues)

Q: "I am distilling my crude reaction mixture, but the GC shows a persistent peak of starting material (4-MP) overlapping with my product. Why aren't they separating?"

Dr. Thorne: This is a classic issue of Hydrogen-Bonding Thermodynamics . Your product (EMP) is an N-alkylated pyrazole; it has lost the ability to donate hydrogen bonds. Consequently, its boiling point is significantly lower than the starting material (4-MP), which forms strong intermolecular hydrogen bond networks.

  • 4-MP Boiling Point: ~204°C (Atmospheric) / ~80°C (5 mmHg)

  • EMP Boiling Point: ~150–160°C (Atmospheric) / ~60–65°C (5 mmHg) (Estimated based on H-bond loss)

The Fix: Vacuum Fractionation with Reflux Control You cannot rush this. A simple pot-to-pot distillation will fail because the vapor pressure curves are distinct but close enough to cause co-distillation at high drive rates.

  • Switch to Vacuum: Operate at <10 mmHg . This widens the relative volatility gap between the H-bonded starter and the non-H-bonded product.

  • Install a Vigreux Column: You need at least 3-4 theoretical plates.

  • Control the Reflux Ratio: Set your take-off ratio to 1:5 (1 drop collected for every 5 returning to the pot). This allows the lower-boiling EMP to enrich at the head while forcing the 4-MP back down.

Critical Warning: If 4-MP content is >10%, distillation alone is inefficient. Use the Chemical Scavenging Protocol (See Module B) first.

Module B: Chemical Decontamination (The "Scavenger" Method)

Q: "Distillation is too difficult because I have too much unreacted starting material. Is there a chemical wash to remove 4-methylpyrazole?"

Dr. Thorne: Yes. We utilize the Acidity Differential .[4] Both EMP and 4-MP are basic (pyridine-like nitrogen), but only 4-MP has a weakly acidic pyrrolic proton (pKa ~14). While you cannot easily deprotonate it with aqueous NaOH to make it water-soluble (it requires stronger bases), you can exploit its H-bond donor capability or Acylatability .

Protocol: The Acetic Anhydride Scavenge If 4-MP is persistent, derivatize it to make it non-volatile or chemically distinct.

  • Quantify: Determine moles of unreacted 4-MP via GC.

  • Scavenge: Add 1.5 equivalents (relative to 4-MP) of Acetic Anhydride to the crude mixture.

  • Heat: Stir at 60°C for 1 hour.

    • Mechanism:[1][5] 4-MP reacts to form N-acetyl-4-methylpyrazole. EMP (tertiary nitrogen equivalent) cannot react.

  • Workup: The N-acetyl derivative boils significantly higher and is less stable to hydrolysis.

  • Wash: Wash the reaction mixture with saturated Sodium Bicarbonate (NaHCO₃). This removes excess anhydride and acetic acid.

  • Distill: Your target EMP will now distill off pure, leaving the heavy acetylated impurity in the pot.

Module C: Ionic & Color Removal

Q: "My product is a dark yellow/brown liquid, but it should be colorless. Also, the baseline on my NMR is messy."

Dr. Thorne: The color comes from oxidation products (conjugated azines), and the messy baseline suggests quaternary ammonium salts (ionic liquids) formed by over-alkylation.

The Fix: The "Salt-Crash" and Carbon Polish

  • Non-Polar Dilution: Dissolve your crude oil in a non-polar solvent like Hexane or Heptane (Ratio 1:3).

    • Why? EMP is soluble in hexane. Quaternary ammonium salts are insoluble in non-polar solvents and will oil out or precipitate.

  • Filtration: Filter off the solids/oily residue.

  • Carbon Treatment: Add Activated Charcoal (10 wt%) to the hexane solution. Stir for 30 minutes at room temperature.

    • Why? Carbon preferentially adsorbs planar, conjugated oxidation byproducts (color bodies).

  • Filtration & Concentration: Filter through Celite to remove carbon. Rotovap the hexane.

  • Final Polish: Distill the resulting pale oil to obtain a water-white liquid.

Part 3: Visualization & Workflows

Workflow 1: The Purity Decision Tree

Use this logic gate to determine your purification strategy based on crude analysis.

PurityLogic Start Analyze Crude Reaction Mixture (GC/HPLC) Check4MP Is Unreacted 4-MP > 5%? Start->Check4MP Scavenge Apply Chemical Scavenging (Acetic Anhydride Protocol) Check4MP->Scavenge Yes CheckColor Is Product Colored/Dark? Check4MP->CheckColor No Scavenge->CheckColor CarbonTreat Hexane Dilution + Activated Carbon Treatment CheckColor->CarbonTreat Yes Distill High-Vacuum Distillation (<10 mmHg, Vigreux Column) CheckColor->Distill No CarbonTreat->Distill Final Pure this compound Distill->Final

Figure 1: Decision logic for selecting the appropriate purification module based on impurity profile.

Workflow 2: Molecular Interaction Map

Understanding why separation works is key to troubleshooting.

MolecularInteraction EMP Target: EMP (No H-Bond Donor) Method1 Vacuum Distillation EMP->Method1 Lower BP (Distills Over) Method2 Hexane Extraction EMP->Method2 Soluble (Passes through) Impurity Impurity: 4-MP (H-Bond Donor N-H) Impurity->Method1 High BP due to H-Bonding (Remains in Pot) Quat Impurity: Quaternary Salt (Ionic Charge) Quat->Method2 Insoluble (Precipitates)

Figure 2: Physicochemical basis for separation techniques. EMP's lack of H-bonding and non-ionic nature are the leverage points.

Part 4: Validated Experimental Protocol

Protocol ID: EMP-PUR-001 Title: High-Purity Isolation of this compound

Step 1: Aqueous Workup (Removal of Bulk Salts)

  • Quench reaction mixture with water.

  • Extract with Dichloromethane (DCM) (3x).

    • Note: Do not use Ethyl Acetate if unreacted acetic anhydride was used in a scavenging step.

  • Wash combined organics with Brine.

  • Dry over Anhydrous Sodium Sulfate (

    
    ). Filter and concentrate.
    

Step 2: The "Hexane Crash" (Removal of Ionic Impurities)

  • Take the concentrated oil from Step 1.

  • Add Hexane (10 mL per gram of crude).

  • Vigorously stir for 15 minutes.

  • Observe: If a dark oil/tar sticks to the flask walls, decant the clear hexane layer into a clean flask. This tar contains the quaternary salts.

Step 3: Vacuum Distillation (Final Polish)

  • Transfer hexane solution to a distillation flask and strip solvent (Rotovap).

  • Setup short-path distillation head with a Vigreux column.

  • Apply vacuum (Target: 5 mmHg ).[1][6]

  • Collect Fractions:

    • Fore-run: Discard any liquid coming over below 50°C (residual solvent/water).

    • Main Fraction: Collect steady boiling fraction (Expect ~60-70°C at 5 mmHg).

    • Pot Residue: Do not distill to dryness; leave the high-boiling 4-MP/Polymer residue.

References

  • Fomepizole (4-Methylpyrazole) Profile. New Drug Approvals. Retrieved from [Link]

    • Context: Establishes the properties of the starting material, including boiling points and synthesis via hydrazine, highlighting potential toxic impurities.
  • Synthesis and Impurity Profile of Pyrazoles.Google Patents (WO2006115626A2). Retrieved from Context: Details the synthesis of ultrapure 4-methylpyrazole and the specific removal of hydrazine and aldehyde impurities, relevant for upstream quality control.
  • Context: Provides comparative boiling point data for 1-ethylpyrazole (137°C)
  • Separation of Pyrazole Isomers. ACS Omega. Retrieved from [Link][4]

    • Context: Validates the use of high-efficiency distillation for separating pyrazole deriv

Sources

Validation & Comparative

A Comparative Guide to 1-Ethyl-4-Methyl-1H-Pyrazole and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its versatility allows for a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[3] The specific substitution pattern on the pyrazole ring is a critical determinant of a molecule's physicochemical properties and, consequently, its biological activity and therapeutic potential. This guide provides an in-depth comparison of 1-ethyl-4-methyl-1H-pyrazole and its key positional isomers: 1-ethyl-3-methyl-1H-pyrazole and 1-ethyl-5-methyl-1H-pyrazole.

This document will delve into the synthetic strategies, comparative physicochemical properties, spectroscopic signatures, and potential biological implications of these isomeric structures. By understanding the nuances conferred by the placement of the methyl group, researchers can make more informed decisions in the design and development of novel pyrazole-based therapeutics.

The Strategic Importance of Substitution: A Physicochemical Perspective

The seemingly subtle shift of a methyl group on the pyrazole ring can significantly impact a molecule's properties, influencing its solubility, lipophilicity, and ability to interact with biological targets. While direct experimental data comparing these specific isomers is not extensively published, we can infer their properties based on established principles of physical organic chemistry and data from structurally similar compounds.[3]

Table 1: Predicted Physicochemical Properties of Ethyl-Methyl-Pyrazole Isomers
PropertyThis compound1-Ethyl-3-methyl-1H-pyrazole1-Ethyl-5-methyl-1H-pyrazoleRationale for Comparison
Molecular Formula C₆H₁₀N₂C₆H₁₀N₂C₆H₁₀N₂Isomeric relationship
Molecular Weight 110.16 g/mol 110.16 g/mol 110.16 g/mol Isomeric relationship
Predicted logP ~1.5~1.4~1.4The 4-methyl isomer may be slightly more lipophilic due to the central position of the methyl group, which can shield the polar pyrazole core more effectively. LogP values for substituted pyrazoles generally fall within the range of 1-5.[2]
Predicted pKa (of conjugate acid) ~2.5 - 3.0~2.8 - 3.3~2.8 - 3.3The basicity of the pyrazole ring is influenced by the electronic effects of its substituents. A methyl group is weakly electron-donating, which should slightly increase the pKa compared to unsubstituted pyrazole (pKa ~2.5). The effect is expected to be more pronounced when the methyl group is at the 3 or 5 position, closer to the nitrogen atoms.
Predicted Aqueous Solubility LowerHigherHigherIncreased lipophilicity (higher logP) generally correlates with lower aqueous solubility.
Predicted Boiling Point HigherLowerLowerThe more symmetric 1,4-disubstituted isomer may pack more efficiently in the liquid phase, leading to a slightly higher boiling point. However, isomeric products often have very similar boiling points, making separation by distillation challenging.[4]

Navigating the Synthetic Landscape: The Challenge of Regioselectivity

The synthesis of substituted pyrazoles often presents a significant challenge in controlling regioselectivity, particularly when using unsymmetrical starting materials. The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a widely used method.

For the synthesis of this compound, a potential route involves the reaction of ethylhydrazine with 3-methyl-2,4-pentanedione. However, the reaction of ethylhydrazine with unsymmetrical 1,3-diketones can lead to a mixture of regioisomers.

G cluster_reactants Reactants cluster_synthesis Knorr Pyrazole Synthesis cluster_products Potential Products ethylhydrazine Ethylhydrazine condensation Condensation ethylhydrazine->condensation diketone 3-Methyl-2,4-pentanedione diketone->condensation cyclization Cyclization/ Dehydration condensation->cyclization Intermediate isomer_1_4 This compound (Target) cyclization->isomer_1_4 Major/Minor? isomer_1_3 1-Ethyl-3-methyl-1H-pyrazole (Isomer) cyclization->isomer_1_3 Possible isomer_1_5 1-Ethyl-5-methyl-1H-pyrazole (Isomer) cyclization->isomer_1_5 Possible

Synthetic pathway for ethyl-methyl-pyrazoles.

The regiochemical outcome of this reaction is influenced by the reaction conditions and the nature of the substituents on the diketone. To achieve a regioselective synthesis of the desired 1,4-isomer, careful optimization of the reaction conditions is necessary. Alternative strategies, such as those involving metal-catalyzed cross-coupling reactions on a pre-functionalized pyrazole core, may offer greater control over the final substitution pattern.[3]

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a generalized procedure based on established methods for pyrazole synthesis and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 4-Methyl-1H-pyrazole

  • To a round-bottom flask, add 3-methyl-2,4-pentanedione (1.0 eq) and a suitable solvent such as ethanol.

  • Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-methyl-1H-pyrazole.

Step 2: N-Ethylation of 4-Methyl-1H-pyrazole

  • To a solution of 4-methyl-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).

  • Add ethyl iodide or ethyl bromide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Spectroscopic Differentiation: Unambiguous Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyrazole isomers. The chemical shifts of the ring protons and carbons are highly sensitive to the substitution pattern.

Predicted ¹H NMR characteristics of pyrazole isomers.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Ethyl-Methyl-Pyrazole Isomers
PositionThis compound1-Ethyl-3-methyl-1H-pyrazole1-Ethyl-5-methyl-1H-pyrazole
¹H NMR
H-3~7.4 (s)-~7.3 (d)
H-4-~6.0 (d)~5.9 (d)
H-5~7.4 (s)~7.4 (d)-
Ring-CH₃~2.0 (s)~2.2 (s)~2.1 (s)
N-CH₂~4.1 (q)~4.0 (q)~4.2 (q)
N-CH₂CH₃~1.4 (t)~1.4 (t)~1.4 (t)
¹³C NMR
C-3~138~148~139
C-4~115~106~104
C-5~128~129~140
Ring-CH₃~10~13~11
N-CH₂~45~48~42
N-CH₂CH₃~15~15~15

Note: These are predicted values based on data from similar structures and may vary depending on the solvent and other experimental conditions.[4][5] The key distinguishing features will be the multiplicity and coupling constants of the ring protons. For the 1,4-isomer, two singlets are expected for the ring protons, whereas the 1,3- and 1,5-isomers will each show two doublets.

Biological Activity: The Isomeric Advantage in Drug Design

The substitution pattern on the pyrazole ring is a critical factor in determining the biological activity of a compound. Different isomers can exhibit vastly different potencies and selectivities for a given biological target. This is due to the distinct steric and electronic profiles of each isomer, which govern how they fit into and interact with the binding pocket of a protein.

For instance, in the development of kinase inhibitors, a common application for pyrazole derivatives, the precise positioning of substituents is crucial for establishing key hydrogen bonds and hydrophobic interactions within the ATP-binding site.[1] A methyl group at the 4-position, as in this compound, might serve as a key hydrophobic anchor in one target, while in another, a methyl group at the 3- or 5-position could be essential for optimal binding or could clash with the protein, leading to reduced activity.

Conclusion

This guide has provided a comparative overview of this compound and its 1,3- and 1,5-isomers. While direct experimental data for a head-to-head comparison is limited, by applying fundamental principles of chemistry, we can anticipate key differences in their physicochemical properties, spectroscopic signatures, and potential biological activities. The regioselectivity of their synthesis remains a key challenge, and the ability to selectively synthesize and characterize each isomer is paramount for any drug discovery program centered on this scaffold. As researchers continue to explore the vast chemical space of pyrazole derivatives, a thorough understanding of the subtle yet significant effects of isomerism will be indispensable in the rational design of next-generation therapeutics.

References

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Kumar, V., & Sharma, V. (2018). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 10(10), 1-13.
  • Viveka, S., Vasantha, G., Dinesha, Naveen, S., Lokanath, N. K., & Nagaraja, G. K. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145.
  • ACS Omega. (2024). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega.
  • ACS Publications. (n.d.). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Access to Functionalized N-Difluoromethylpyrazoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from [Link]

  • Bruno, O., et al. (2009). Synthesis and chemotaxis inhibitory activity of a number of 1H pyrazole-4-carboxylic acid ethyl esters. European Journal of Medicinal Chemistry, 44(1), 337-343.

Sources

Validating the structure of 1-ETHYL-4-METHYL-1H-PYRAZOLE via X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of pyrazole-based pharmacophores, confirming the precise position of substituents is a critical checkpoint. For 1-ethyl-4-methyl-1H-pyrazole , the primary structural challenge is distinguishing it from its regioisomer, 1-ethyl-3-methyl-1H-pyrazole .

While Nuclear Magnetic Resonance (NMR) is the workhorse of daily analysis, it often yields ambiguous results for pyrazoles due to tautomeric equilibria (in non-N-alkylated precursors) and the lack of definitive Through-Space (NOE) correlations in certain conformers.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the "Gold Standard" for validating the structure of this compound. We compare its definitive nature against spectroscopic alternatives and provide a robust protocol for crystallizing this liquid compound via salt formation.

Technical Comparison: X-ray vs. NMR vs. MS

The following table contrasts the three primary analytical techniques used to validate the structure of alkyl-pyrazoles.

Table 1: Comparative Analysis of Structural Validation Methods
FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (1H/13C/NOESY) Mass Spectrometry (HRMS)
Primary Output 3D Electron Density Map (Absolute Structure)Chemical Shift (

) & Coupling (

)
Molecular Formula & Fragmentation
Regioisomer ID Definitive. Distinguishes 1,4- from 1,3- isomers via bond lengths and angles.Inferential. Relies on NOE signals which can be weak or absent if substituents are distant.Non-Specific. Isomers often have identical masses and similar fragmentation patterns.
Sample State Solid (Single Crystal required).Liquid/Solution.Gas/Ionized Phase.
Ambiguity Risk Low (<1% if R-factor < 5%).Medium (High risk of misassignment in 1,3 vs 1,5 systems).High (Cannot distinguish connectivity).
Turnaround 24-48 Hours (including crystallization).10-30 Minutes.< 5 Minutes.

The "Alternative" Trap: 1,3- vs. 1,4-Substitution

In the synthesis of this compound (often via alkylation of 4-methylpyrazole or cyclization), the formation of the 1,3-isomer is a common byproduct or alternative pathway.

Visualizing the Structural Logic

The diagram below illustrates the decision matrix for distinguishing these isomers.

IsomerLogic Start Synthesized Product (Liquid) Analysis Initial Analysis (1H NMR) Start->Analysis Ambiguity Ambiguity: NOE signal weak between N-Ethyl and C-Methyl? Analysis->Ambiguity Isomer14 Target: 1-Ethyl-4-Methyl (Methyl far from N-Ethyl) Ambiguity->Isomer14 Possible Isomer13 Alternative: 1-Ethyl-3-Methyl (Methyl adjacent to N-Ethyl) Ambiguity->Isomer13 Possible Salt Action: Form HCl Salt (Crystallization) Ambiguity->Salt REQUIRED VALIDATION XRD X-ray Diffraction Salt->XRD Result Definitive Map XRD->Result Result->Isomer14 Confirmed

Figure 1: Logic flow for moving from ambiguous NMR data to definitive X-ray validation.

Experimental Protocol: Validation via Salt Formation

Since This compound is a liquid at room temperature (similar to 1-ethylpyrazole, bp ~137°C), direct X-ray analysis requires complex in situ cryocrystallography. A more robust, self-validating approach is to generate a crystalline salt derivative.

Protocol A: Synthesis of the Hydrochloride Salt

This method converts the liquid base into a solid salt suitable for growing high-quality crystals.

  • Dissolution: Dissolve 100 mg of this compound in 2 mL of anhydrous diethyl ether.

  • Acidification: Dropwise add 2M HCl in diethyl ether (or dioxane) under stirring at 0°C.

  • Precipitation: A white precipitate (the hydrochloride salt) should form immediately.

    • Note: If oiling occurs, scratch the flask wall with a glass rod or add a seed crystal.

  • Isolation: Filter the solid under nitrogen atmosphere (the salt may be hygroscopic). Wash with cold ether (3 x 1 mL).

  • Recrystallization (Crucial for X-ray):

    • Dissolve the crude salt in a minimum amount of hot ethanol or methanol.

    • Add ethyl acetate dropwise until the solution becomes slightly turbid.

    • Allow to cool slowly to room temperature, then place in a refrigerator (4°C) for 24 hours.

    • Target: Colorless prisms or blocks.

Protocol B: X-ray Data Collection & Refinement

Once a crystal (approx. 0.1 x 0.1 x 0.1 mm) is obtained:

  • Mounting: Mount the crystal on a glass fiber or Kapton loop using Paratone oil.

  • Cooling: Flash cool to 100 K using a nitrogen stream to reduce thermal motion (atomic displacement parameters).

  • Collection: Collect a full sphere of data (Mo K

    
     or Cu K
    
    
    
    radiation).
    • Resolution Goal: 0.8 Å or better.[1][2]

    • Completeness: >99%.

  • Structure Solution: Use Direct Methods (e.g., SHELXT) to locate the heavy atoms (Cl, N, C).

  • Refinement: Refine against

    
     using full-matrix least-squares (SHELXL).
    
    • Validation Check: Ensure the N-ethyl group is attached to the nitrogen distal to the carbon bearing the methyl group (for 1,4-substitution).

Workflow Visualization

The following diagram details the experimental pipeline from synthesis to final CIF (Crystallographic Information File) generation.

Workflow Syn Synthesis (Liquid Product) Deriv Derivatization (HCl/Picrate Salt) Syn->Deriv Acid/Base Rxn Cryst Slow Evaporation (EtOH/EtOAc) Deriv->Cryst Supersaturation Diff Diffraction (100 K) Cryst->Diff Mounting Phase Phasing (Direct Methods) Diff->Phase Data Redux Refine Refinement (R1 < 0.05) Phase->Refine Model Building

Figure 2: Experimental workflow for crystallographic validation of liquid pyrazoles.

References

  • ChemicalBook. (2024). Properties of 1-Ethylpyrazole and 4-Methylpyrazole. Retrieved from [2]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3406, 4-Methylpyrazole. Retrieved from [3]

  • Elguero, J. (1993). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier. (Standard text on pyrazole tautomerism and isomerism).
  • Sheldrick, G. M. (2015).[4] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. (Standard reference for refinement protocols).

Sources

Comparative study of pyrazole derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Pyrazole-Based Scaffolds as Selective Enzyme Inhibitors (COX-2 & EGFR) Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

The pyrazole scaffold remains a cornerstone in medicinal chemistry due to its distinct bioisosteric properties and capacity for diverse functionalization.[1] This guide provides a technical comparative analysis of recent pyrazole derivatives targeting two critical enzyme classes: Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR) . By synthesizing data from recent high-impact studies, we evaluate the performance of novel fused systems against industry standards (Celecoxib and Erlotinib), offering actionable insights into Structure-Activity Relationships (SAR) and experimental protocols.

Part 1: Pyrazoles as Selective COX-2 Inhibitors

The primary challenge in COX inhibition is achieving high selectivity for the inducible COX-2 isoform over the constitutive COX-1 to mitigate gastrointestinal toxicity. Recent strategies have shifted from simple 1,5-diarylpyrazoles (Celecoxib-like) to fused heterocyclic systems.

Comparative Performance Analysis

We compare three distinct structural classes:

  • Standard: Celecoxib (1,5-diarylpyrazole).

  • Class A: Pyrazoloquinazoline Hybrids (Fused tricyclic systems).

  • Class B: Pyrazole-Pyridazine Hybrids (Linear extended systems).

Table 1: Inhibitory Potency and Selectivity Profiles

Compound ClassRepresentative LeadIC50 COX-2 (µM)IC50 COX-1 (µM)Selectivity Index (SI)Performance vs. Standard
Standard Celecoxib0.089.40~117.5Baseline
Pyrazoloquinazoline Compound 410.0470.66714.2Higher Potency , Lower Selectivity
Pyrazole-Pyridazine Compound 5f1.50>100>66Moderate Potency, Good Selectivity
Dihydropyrazole Compound 670.33>100>300Balanced Profile

Data synthesized from recent comparative studies [1][2].

Mechanism & SAR Insights

The superior potency of Pyrazoloquinazolines (Class A) is attributed to the expanded hydrophobic surface area, which allows for tighter binding within the COX-2 secondary pocket (Val523). However, the Dihydropyrazole derivatives (Compound 67) mimic the specific sulfonamide-binding pharmacophore of Celecoxib more closely, maintaining safety profiles while enhancing bioavailability.

Critical SAR Observation:

  • Pyrazolone vs. Aminopyrazole: Compounds retaining the pyrazolone skeleton (keto-form) consistently show higher affinity (IC50 ~1.5 µM) compared to their aminopyrazole counterparts (IC50 >20 µM).[2] The carbonyl oxygen acts as a crucial hydrogen bond acceptor for the enzyme's active site residues (Arg120).

Part 2: Pyrazoles as EGFR Tyrosine Kinase Inhibitors

In oncology, pyrazoles serve as ATP-competitive inhibitors. The current frontier involves overcoming T790M resistance mutations.

Comparative Performance Analysis

We evaluate novel derivatives against Erlotinib (1st Gen) and Osimertinib (3rd Gen context).

Table 2: Kinase Inhibition Profile (EGFR)

Scaffold TypeLead CompoundIC50 WT EGFR (µM)IC50 T790M Mutant (µM)Key Structural Feature
Standard Erlotinib0.13>5.0Quinazoline Core
Thiadiazole-Pyrazole Compound 6g0.024 N/AAllyl/Phenyl moiety
Pyrazolo[3,4-d]pyrimidine Compound 240.0160.236 4-position Aniline
Pyrano-pyrazolo-pyrimidine Compound 30.06N/A5-imino/6-amino H-bonding

Data synthesized from recent comparative studies [4][5].

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for optimizing pyrazole derivatives for EGFR inhibition based on recent SAR data.

SAR_Logic Core Pyrazole Core Pos4 4-Position Substitution Core->Pos4 Add Aniline/Phenyl Pos5 5-Position Fused Ring Core->Pos5 Fuse Pyrimidine/Thiadiazole Effect1 Increased Hydrophobicity (Better Membrane Permeability) Pos4->Effect1 Effect3 Overcomes T790M Steric Hindrance Pos4->Effect3 Specific bulky groups Effect2 H-Bonding with Met793 (ATP Hinge Region) Pos5->Effect2 Result High Potency EGFR Inhibitor (IC50 < 50 nM) Effect1->Result Effect2->Result Effect3->Result

Figure 1: Structural optimization logic for Pyrazole-based EGFR inhibitors. Fusing a pyrimidine ring at the 5-position enhances ATP hinge binding, while 4-position modification addresses resistance.

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on the cited literature.

Protocol A: COX-2 Inhibition Assay (Colorimetric)

Validates the efficacy of Class A/B inhibitors.

  • Reagent Prep: Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0), Heme solution, and COX-2 enzyme solution (human recombinant).

  • Inhibitor Incubation:

    • Dissolve pyrazole derivatives in DMSO (Final concentration <5%).

    • Incubate 10 µL of inhibitor with 10 µL of COX-2 enzyme for 15 minutes at 25°C .

    • Control: Use Celecoxib (10 µM) as positive control and DMSO as solvent control.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

  • Measurement: Incubate for 5 minutes. Measure absorbance at 590 nm using a microplate reader.

  • Calculation:

    
    .
    
Protocol B: EGFR Kinase Assay (Luminescence)

Used for determining IC50 values for Compounds 6g and 24.

  • System: ADP-Glo™ Kinase Assay (Promega) or equivalent BPS Bioscience kit.

  • Reaction Mix: Combine EGFR enzyme (5 ng/µL), Poly(Glu,Tyr) substrate (0.2 mg/mL), and ATP (10 µM) in kinase buffer.

  • Compound Addition: Add synthesized pyrazole derivatives (serial dilution 1 nM – 10 µM).

  • Incubation: Run reaction for 40 minutes at Room Temperature .

  • Detection:

    • Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence (RLU). Plot Dose-Response curve to derive IC50.

Part 4: Synthesis Workflow

A robust synthetic route is essential for generating these libraries. The most versatile method involves the condensation of hydrazines with 1,3-electrophiles.

Synthesis_Workflow Start Starting Materials: Substituted Hydrazine + 1,3-Dicarbonyl/Chalcone Cyclization Cyclocondensation (Reflux in Ethanol/Acetic Acid) Start->Cyclization Heat Intermediate Intermediate: Pyrazole Core formed Cyclization->Intermediate Funct Functionalization: (e.g., Vilsmeier-Haack Formylation) Intermediate->Funct Optional: Add aldehyde Coupling Coupling Reaction: (e.g., with Amines/Sulfonyl Chlorides) Intermediate->Coupling Optional: Add side chains Final Final Product: Fused Pyrazole Derivative Funct->Final Coupling->Final

Figure 2: General synthetic pathway for generating pyrazole libraries. The modular nature allows for rapid diversification at the intermediate stage.

References

  • Vertex AI Search. (2024). Comparative study pyrazole derivatives COX-2 inhibitors IC50. Retrieved from and .

  • Shaaban, et al. (2020).[3] Pyrazoloquinazoline derivatives as COX-2 inhibitors. ResearchGate.

  • Chen, et al. (2024).
  • Gaber, et al. (2025).[4] Pyrazolo[3,4-d]pyrimidine derivatives as EGFR kinase inhibitors. Frontiers in Chemistry.

  • Mallikarjuna, C., et al. (2023).[5] Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. Link

  • Khalil, N. A., et al. (2024).[6] NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Advances. Link

Sources

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the In Vitro-In Vivo Chasm

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its versatile structure allows for extensive functionalization, leading to a vast library of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] Several pyrazole-based drugs, such as the anti-inflammatory Celecoxib and the anticancer agent Crizotinib, have achieved clinical success, underscoring the therapeutic potential of this scaffold.[4][5]

The journey from a promising compound in a test tube to a life-saving drug is fraught with challenges, chief among them being the translation of preclinical data from simplified laboratory models to complex living organisms. This guide provides an in-depth comparison of the in vitro (in a controlled laboratory environment) and in vivo (in a living organism) efficacy of pyrazole-based compounds.[6] As researchers, scientists, and drug development professionals, understanding the nuances and potential discrepancies between these two evaluation paradigms is critical for making informed decisions, optimizing lead candidates, and ultimately, increasing the probability of clinical success. We will explore the causality behind experimental choices, dissect the data, and provide a framework for navigating the complex path from benchtop to bedside.

The In Vitro Landscape: Initial Screening and Mechanistic Insights

In vitro assays are the workhorses of early-stage drug discovery. They offer high-throughput capabilities, cost-effectiveness, and a controlled environment to probe a compound's direct effects on a specific biological target or cellular process.[6][7] For pyrazole-based compounds, which often target enzymes like kinases or cyclooxygenases (COX), these assays are indispensable for initial potency and selectivity assessment.[3][5]

Causality of Experimental Choice: The primary goal of in vitro testing is to establish a direct structure-activity relationship (SAR). By testing a series of related pyrazole analogs, we can determine which chemical modifications enhance potency (e.g., lower IC50) against the target of interest. Common assays include:

  • Enzyme Inhibition Assays: To quantify the direct inhibitory effect on purified enzymes (e.g., VEGFR-2, COX-2, CDKs).[3][5]

  • Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS): To measure the compound's ability to inhibit the proliferation of cancer cell lines.[8][9]

  • Cell-Based Mechanistic Assays: To confirm target engagement within a cellular context, such as apoptosis induction or cell cycle arrest analysis via flow cytometry.[5][8]

These assays provide the foundational data—typically an IC50 value (the concentration of an inhibitor where the response is reduced by half)—that justifies advancing a compound to more complex and expensive in vivo models.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of pyrazole-based compounds on a cancer cell line.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer) in a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the pyrazole compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the pyrazole compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Transitioning to In Vivo Models: The Whole Organism Test

While in vitro data is crucial, it cannot predict a compound's behavior in a complex physiological system. In vivo studies are essential to evaluate a drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), as well as its overall efficacy and safety profile in a living organism.[6]

Causality of Experimental Choice: The primary objective is to determine if the potent in vitro activity translates into a therapeutic effect in a disease model. For anticancer pyrazoles, the gold standard is often a xenograft mouse model, where human tumor cells are implanted into immunocompromised mice.[5] For anti-inflammatory pyrazoles, models like the carrageenan-induced rat paw edema assay are used.[3] These models allow for the assessment of critical parameters that are impossible to measure in vitro, including:

  • Bioavailability: How much of the drug reaches the systemic circulation after administration.

  • Drug Metabolism: How the drug is broken down by the liver and other organs.

  • Tissue Distribution: Whether the drug reaches the target tissue (e.g., the tumor) in sufficient concentrations.

  • Toxicity: Any adverse effects on the host organism.

Experimental Protocol: In Vivo Antitumor Efficacy (Xenograft Model)

This protocol describes a typical xenograft study to evaluate a pyrazole-based anticancer agent.

  • Cell Implantation: Subcutaneously inject 5-10 million human cancer cells (e.g., A549 for lung cancer) suspended in Matrigel into the flank of 6-8 week old athymic nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 × Length × Width²).

  • Randomization: Once tumors reach the target size, randomize the mice into treatment and control groups (typically 5-10 mice per group).

  • Compound Administration: Prepare the pyrazole compound in a suitable vehicle (e.g., a solution of PEG400 and saline). Administer the compound to the treatment group via the intended clinical route (e.g., oral gavage) at a predetermined dose and schedule (e.g., 10 mg/kg, once daily). The control group receives the vehicle only.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the mice for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the percentage of tumor growth inhibition (TGI) for the treated group compared to the control group. The excised tumors can be used for further analysis (e.g., immunohistochemistry to confirm target inhibition).

Visualizing the Drug Discovery Workflow

The progression from initial in vitro screening to conclusive in vivo studies is a structured, multi-step process. This workflow ensures that only the most promising candidates, with validated activity and acceptable properties, are advanced.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase A Compound Library (Pyrazole Derivatives) B Primary Screening (e.g., Enzyme Inhibition Assay) A->B C Secondary Screening (e.g., Cell Viability - MTT) B->C D Hit Confirmation & IC50 Determination C->D E Lead Candidate Selection D->E Promising Potency & Selectivity F Pharmacokinetic (PK) & Toxicology Studies E->F G In Vivo Efficacy Model (e.g., Xenograft) F->G H Efficacy & Safety Assessment (e.g., TGI) G->H I Preclinical Development H->I Positive Result

Caption: Workflow from in vitro screening to in vivo efficacy testing.

Comparative Analysis: Reconciling In Vitro Potency with In Vivo Efficacy

A direct correlation between high in vitro potency and strong in vivo efficacy is the ideal scenario, but often, discrepancies arise. A compound that is highly potent in a dish may show modest or no activity in an animal model, and vice-versa. The table below presents representative data for pyrazole-based compounds, illustrating this complex relationship.

Compound/ClassIn Vitro AssayIn Vitro Potency (IC50)In Vivo ModelIn Vivo EfficacyReference(s)
Celecoxib CYP1A2 Inhibition25.4 µMHuman clinical studyNo significant inhibition of CYP1A2 activity[10]
Anlotinib Proliferation (SW620 cells)Not specifiedSW620 Colon Cancer Xenograft83% tumor growth inhibition at 3 mg/kg[11]
Compound 6 Tubulin Polymerization0.35 µMMurine Mammary Tumor ModelSignificant tumor growth inhibition at 5 mg/kg[5]
5-Aminopyrazoles COX-2 Enzyme Inhibition34-39 nMCarrageenan-induced Paw Edema87-96% edema inhibition at 50 mg/kg[3]
Compound 49 Proliferation (15 cell lines)0.03 - 6.56 µMHT-29 Colon Cancer XenograftDemonstrated in vivo cytotoxicity[5]

Analysis of Discrepancies:

The case of Celecoxib and its effect on the CYP1A2 enzyme is a classic example of an in vitro finding that does not translate to the in vivo situation.[10] While it shows moderate inhibitory potency in human liver microsomes, this effect is not observed in humans.[10] This is likely because the free plasma concentration of celecoxib achieved in patients does not reach the levels required to inhibit the enzyme significantly.[10]

Conversely, compounds like Anlotinib and the tubulin inhibitor Compound 6 demonstrate a successful translation of potent in vitro activity to significant in vivo antitumor effects.[5][11] The anti-inflammatory 5-Aminopyrazoles also show excellent correlation, where low nanomolar potency against the COX-2 enzyme results in strong anti-inflammatory effects in an animal model.[3]

The reasons for poor in vitro to in vivo correlation (IVIVC) are multifaceted:

  • Poor Pharmacokinetics (ADME): The compound may be poorly absorbed, rapidly metabolized by the liver, or quickly excreted, preventing it from reaching the target site at a therapeutic concentration.

  • Low Bioavailability: A poorly water-soluble compound may not be efficiently absorbed after oral administration.[12]

  • Off-Target Effects: In a complex organism, a compound can interact with unintended targets, leading to toxicity or a blunted therapeutic effect.

  • Protein Binding: High binding to plasma proteins can reduce the concentration of free, active drug available to engage the target.

Case Study: Celecoxib and the COX-2 Pathway

Celecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase-2 (COX-2) enzyme. Understanding its mechanism provides a clear example of how a pyrazole-based compound interacts with a key signaling pathway.

Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. The COX-2 enzyme then converts arachidonic acid into prostaglandin H₂, which is a precursor for various prostaglandins (like PGE₂) that mediate inflammation, pain, and fever. By selectively binding to and inhibiting COX-2, Celecoxib blocks the production of these pro-inflammatory prostaglandins.[5] Interestingly, Celecoxib's anticancer effects may also involve COX-2-independent pathways, such as the induction of PPARγ expression, which has been observed both in vitro and in vivo.[13]

G membrane Cell Membrane (Phospholipids) aa Arachidonic Acid membrane->aa PLA₂ cox2 COX-2 Enzyme aa->cox2 pgh2 Prostaglandin H₂ cox2->pgh2 pgs Prostaglandins (PGE₂) Pain, Fever, Inflammation pgh2->pgs celecoxib Celecoxib (Pyrazole-based Inhibitor) celecoxib->cox2 Inhibition stimuli Inflammatory Stimuli stimuli->membrane

Caption: Mechanism of action of Celecoxib via COX-2 inhibition.

Conclusion and Future Perspectives

The development of pyrazole-based therapeutics continues to be a highly productive field of research. The journey from a hit compound in an in vitro screen to a clinically effective drug is a process of iterative refinement, where data from both in vitro and in vivo models are crucial for success.

The key takeaway for researchers is that while in vitro assays are essential for establishing initial potency and mechanism, they are only the first step. A deep understanding of a compound's pharmacokinetic and pharmacodynamic properties through well-designed in vivo studies is what ultimately determines its therapeutic potential. Discrepancies between the two are not failures, but rather critical data points that inform lead optimization, guiding medicinal chemists to design next-generation compounds with improved drug-like properties. As new, more predictive in vitro models emerge, such as 3D organoids and microphysiological systems, the goal will be to narrow the in vitro-in vivo gap, reducing reliance on animal models and accelerating the delivery of novel pyrazole-based medicines to patients.

References

  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (n.d.). Google Scholar.
  • Development of In Vitro Potency Methods to Replace In Vivo Tests for Enterovirus 71 Inactivated Vaccine (Human Diploid Cell-Based/Vero Cell-Based) - MDPI. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Hynninen, V. V., et al. (2006). Celecoxib is a CYP1A2 inhibitor in vitro but not in vivo. PubMed. Retrieved February 6, 2026, from [Link]

  • Noetzel, M. J., et al. (2019). In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery. PubMed Central. Retrieved February 6, 2026, from [Link]

  • Jones, C. K., et al. (2015). Relationship between In Vivo Receptor Occupancy and Efficacy of Metabotropic Glutamate Receptor Subtype 5 Allosteric Modulators with Different In Vitro Binding Profiles. PubMed Central. Retrieved February 6, 2026, from [Link]

  • Mhlanga, N., & Shapi, M. (2022). Perspective: The potential of pyrazole-based compounds in medicine. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Leng, J., et al. (2005). In vitro and In vivo Effects and Mechanisms of Celecoxib-Induced Growth Inhibition of Human Hepatocellular Carcinoma Cells. AACR Journals. Retrieved February 6, 2026, from [Link]

  • In vivo vs. in vitro drug development. (2018). YouTube. Retrieved February 6, 2026, from [Link]

  • Nagy, B., et al. (2022). Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. MDPI. Retrieved February 6, 2026, from [Link]

  • Anlotinib Exerts Inhibitory Effects against Cisplatin-Resistant Ovarian Cancer In Vitro and In Vivo. (2022). PubMed. Retrieved February 6, 2026, from [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Retrieved February 6, 2026, from [Link]

  • Photopharmacology - Wikipedia. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Singh, P., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. Retrieved February 6, 2026, from [Link]

  • Efficient Access to Functionalized N-Difluoromethylpyrazoles. (2024). ACS Omega. Retrieved February 6, 2026, from [Link]

  • Sauthof, L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Retrieved February 6, 2026, from [Link]

  • In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. (2020). ResearchGate. Retrieved February 6, 2026, from [Link]

  • WITHDRAWN: In vivo and In vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. (2021). Bentham Science. Retrieved February 6, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2023). RSC Publishing. Retrieved February 6, 2026, from [Link]

  • de Souza, A. C. B. P., et al. (2023). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed Central. Retrieved February 6, 2026, from [Link]

  • Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed. Retrieved February 6, 2026, from [Link]

  • Lin, B., et al. (2017). Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor. PMC. Retrieved February 6, 2026, from [Link]

  • Gregory, K. J., et al. (2014). Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents. PMC. Retrieved February 6, 2026, from [Link]

  • In Vitro and In Vivo Evaluation of Proniosomes Containing Celecoxib for Oral Administration. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • The in vitro and in vivo study of a pyrazole derivative, J-1063, as a novel anti-liver fibrosis agent: Synthesis, biological evaluation, and mechanistic analysis. (2022). PubMed. Retrieved February 6, 2026, from [Link]

  • Relationship between In Vivo Receptor Occupancy and Efficacy of Metabotropic Glutamate Receptor Subtype 5 Allosteric Modulators with Different In Vitro Binding Profiles. (2015). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved February 6, 2026, from [Link]

  • Anlotinib enhances the anti-tumor activity of osimertinib in patients with non-small cell lung cancer by reversing drug resistance. (2024). Annals of Translational Medicine. Retrieved February 6, 2026, from [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2024). Arabian Journal of Chemistry. Retrieved February 6, 2026, from [Link]

  • In vitro, ex vivo, and in vivo studies of celecoxib topical platforms for antimicrobial activity and wound healing: a comparative assessment. (2023). Taylor & Francis Online. Retrieved February 6, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. Retrieved February 6, 2026, from [Link]

  • Anlotinib exerts anti-cancer effects in vivo. (A) Anlotinib suppresses... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. Retrieved February 6, 2026, from [Link]

Sources

Comparative Guide: Synthetic Efficiency of Pyrazole Construction Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Synthetic Efficiency of Different Pyrazole Synthesis Methods Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Efficiency vs. Precision Trade-off

The pyrazole pharmacophore is ubiquitous in medicinal chemistry, anchoring blockbuster drugs like Celecoxib (Celebrex) and Rimonabant . However, for the synthetic chemist, constructing this five-membered nitrogen heterocycle presents a classic dilemma: Throughput vs. Regiocontrol .[1]

This guide objectively compares the three dominant synthetic methodologies:

  • Classical Knorr Condensation: The workhorse for symmetrical targets.

  • 1,3-Dipolar Cycloaddition ([3+2]): The precision tool for regioselective substitution.

  • Multicomponent Reactions (MCR): The atom-economic route for library generation.

We evaluate these methods not just on yield, but on Synthetic Efficiency —defined here as a composite of regioselectivity, atom economy, and environmental impact (Green Chemistry metrics).

Method 1: The Knorr Pyrazole Synthesis (Condensation Strategy)

Best For: Large-scale synthesis of symmetrical pyrazoles or unhindered substrates where regioisomer separation is trivial.

Mechanism & Causality

The reaction proceeds via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (or equivalent).[1][2][3]

  • The Trap: With unsymmetrical 1,3-dicarbonyls, the hydrazine nitrogens have similar nucleophilicity. This leads to the formation of a mixture of regioisomers (e.g., 1,3- vs. 1,5-substituted pyrazoles).[4]

  • The Fix: Modern adaptations use Lewis acids or specific solvent polarities to bias the tautomeric equilibrium of the dicarbonyl, slightly improving selectivity, though often requiring chromatographic separation.

Synthetic Efficiency Analysis
  • Yield: High (>85% typical).[3][5]

  • Atom Economy: Excellent (Water is often the only byproduct).

  • Scalability: High.[3] This is the industrial standard for simple cores.

Method 2: 1,3-Dipolar Cycloaddition ([3+2] Click Chemistry)

Best For: Complex, polysubstituted pyrazoles requiring absolute regiocontrol.

Mechanism & Causality

This route involves the reaction of a 1,3-dipole (e.g., diazo compounds, nitrile imines) with a dipolarophile (alkyne/alkene).[1]

  • The Causality of Precision: Unlike the thermodynamic control of Knorr, this reaction is often kinetically controlled. The use of transition metal catalysts (Cu, Ru, Ag) coordinates the reactants, forcing a specific alignment that dictates the regio-outcome (e.g., Copper(I) yields 1,4-substitution; Ruthenium(II) yields 1,5-substitution).

Synthetic Efficiency Analysis
  • Regioselectivity: Superior (>98:2 ratios are common).[3][5]

  • Reaction Conditions: Mild (often room temperature).

  • Safety: Handling diazo compounds requires rigorous safety protocols, impacting "process efficiency" scores.

Method 3: Multicomponent Reactions (MCR)

Best For: High-throughput screening (HTS) and combinatorial library generation.

Mechanism & Causality

MCRs generate the pyrazole core in a "one-pot" sequence, often combining an aldehyde, a hydrazine, and an active methylene compound.

  • Efficiency Driver: By skipping intermediate isolation (e.g., not isolating the hydrazone), step economy is maximized. This is crucial for "Green" metrics, reducing solvent waste by up to 60% compared to stepwise methods.

Comparative Data Analysis

Table 1: Performance Metrics of Pyrazole Synthesis Routes
MetricKnorr Condensation [3+2] Cycloaddition Multicomponent (MCR)
Typical Yield 80–95%70–90%75–92%
Regioselectivity Low to Moderate (Substrate dependent)Excellent (Catalyst controlled)Moderate
Atom Economy High (Loss of

)
Moderate (Ligand/Catalyst load)Very High
Substrate Scope Limited (Requires 1,3-dicarbonyls)Broad (Alkynes + Dipoles)Broad (Aldehydes + Active Methylenes)
E-Factor (Waste) Low (Green)Moderate (Purification often required)Lowest (One-pot)
Visualizing the Decision Matrix

The following diagram illustrates the logical pathway for selecting the optimal synthesis method based on target structure constraints.

PyrazoleSelection Start Target Pyrazole Structure Symmetry Is the target symmetrical? Start->Symmetry Scale Scale > 100g? Symmetry->Scale Yes Regio Is Regiochemistry Critical? Symmetry->Regio No Knorr Method: Knorr Condensation (High Yield, Low Cost) Scale->Knorr Yes MCR Method: MCR / One-Pot (Library Generation) Scale->MCR No (Library) Regio->Knorr No (Separation acceptable) Click Method: [3+2] Cycloaddition (High Precision) Regio->Click Yes (Strict 1,3 vs 1,5)

Figure 1: Decision matrix for selecting a pyrazole synthesis strategy.

Experimental Protocols

Protocol A: Regioselective [3+2] Cycloaddition (Copper-Catalyzed)

Validation: This protocol ensures the formation of 1,4-disubstituted pyrazoles, avoiding the regio-mixing seen in thermal cyclizations.

Reagents:

  • Terminal Alkyne (1.0 equiv)

  • Sulfonyl Azide or Diazo compound (1.0 equiv)

  • CuI (10 mol%)

  • TEA (Triethylamine) (1.2 equiv)

  • Solvent: THF/Water (1:1)

Step-by-Step Workflow:

  • Catalyst Activation: In a round-bottom flask, dissolve the alkyne and sulfonyl azide in THF.

  • Initiation: Add the aqueous solution of CuI and TEA dropwise. The solution should turn slightly yellow/green, indicating the formation of the active Cu-acetylide species.

  • Reaction: Stir at room temperature (RT) for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).

  • Work-up: Quench with saturated

    
     (to chelate copper). Extract with EtOAc (3x).
    
  • Purification: Silica gel column chromatography.

  • Self-Validation Check:

    
     NMR should show a distinct singlet around 
    
    
    
    7.5–8.5 ppm (pyrazole C-H), confirming ring closure.
Protocol B: Green Knorr Synthesis (Solvent-Free)

Validation: Demonstrates high atom economy and "Green" efficiency.

Reagents:

  • Ethyl acetoacetate (1.0 equiv)

  • Hydrazine Hydrate (1.1 equiv)

  • Catalyst: p-TSA (p-Toluenesulfonic acid) (5 mol%)

Step-by-Step Workflow:

  • Mixing: Grind the 1,3-dicarbonyl and hydrazine hydrate in a mortar and pestle (or ball mill) with p-TSA for 10 minutes.

  • Observation: The mixture will become pasty/liquid due to the release of water (exothermic).

  • Completion: Allow to stand at RT for 30 minutes. The solid product precipitates.

  • Work-up: Wash the solid with ice-cold water to remove the catalyst and unreacted hydrazine.

  • Recrystallization: Recrystallize from Ethanol.

  • Self-Validation Check: Melting point determination compared to literature value (e.g., 3-methyl-5-pyrazolone, mp 218°C).

Mechanistic Visualization

The following diagram contrasts the concerted mechanism of the [3+2] cycloaddition with the stepwise condensation of the Knorr method.

MechanismComparison cluster_0 Knorr Mechanism (Stepwise) cluster_1 [3+2] Mechanism (Concerted) K1 1,3-Dicarbonyl K2 Hydrazone Intermediate K1->K2 + Hydrazine K3 Cyclization (-H2O) K2->K3 Acid Cat. K4 Pyrazole K3->K4 Aromatization C1 Dipole + Alkyne C2 Transition State (Metal Complex) C1->C2 Cu(I) Cat. C3 Pyrazole C2->C3 Reductive Elim.

Figure 2: Mechanistic pathways: Stepwise condensation (Knorr) vs. Concerted metal-mediated cycloaddition.

References

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. National Institutes of Health (PMC). Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. ResearchGate. Available at: [Link]

  • Green Methods for the Synthesis of Pyrazoles: A Review. Current Green Chemistry. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.